6-Hydroxy-2-benzoxazolinone
Description
Significance within Chemical Biology and Natural Products Research
6-Hydroxy-2-benzoxazolinone (6-HBOA) is a heterocyclic compound that holds considerable interest for researchers. It is recognized for its diverse biological activities, which are largely attributed to the hydroxyl group at the sixth position of its benzoxazolinone ring that enhances its reactivity. In the field of natural product chemistry, 6-HBOA is an important reference compound for understanding the biosynthesis and metabolism of naturally occurring benzoxazolinones. These compounds are known to play crucial roles in the defense mechanisms of plants and in allelopathic interactions, which are the chemical effects of one plant on another.
The study of synthetic analogues like 6-HBOA provides valuable insights into structure-activity relationships, helping to elucidate the mechanisms behind these biological processes. Furthermore, its role as a biological nitrification inhibitor (BNI) is of interest, as it can inhibit nitrification in soil and potentially improve nitrogen use efficiency in agriculture. The benzoxazolinone structure also serves as a building block for the synthesis of more complex heterocyclic compounds with potentially enhanced properties for various applications.
Historical Perspective of Benzoxazinoid and Benzoxazolinone Discovery
The history of benzoxazinoids, the class of compounds to which 6-HBOA belongs, dates back to the mid-20th century. Benzoxazolinones were first reported in rye in the 1950s. wur.nl This was followed by the discovery of benzoxazinones, also in rye, in the early 1960s. wur.nl These initial discoveries in staple crops like wheat, maize, and rye identified them as naturally occurring defensive chemicals in plants, laying the groundwork for future research into their synthetic derivatives. oup.com
The elucidation of the biosynthetic pathways of benzoxazinoids began in the 1960s and was a subject of extensive research for nearly four decades. oup.com The complete pathway leading from indole (B1671886) to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a key intermediate, was a significant milestone in understanding plant secondary metabolism. oup.com The formal entry of 6-HBOA into major chemical databases, such as its cataloging in the PubChem database on March 26, 2005, marked its official identification for the broader scientific community. Its commercial availability through suppliers like Sigma-Aldrich from July 16, 2007, further facilitated widespread research into its properties and potential uses.
Current Research Landscape and Emerging Areas
Current research on 6-HBOA and other benzoxazinoids continues to expand into new and exciting areas. One significant area of investigation is the independent evolution of benzoxazinoid biosynthetic pathways in different plant species. mpg.denih.govnih.gov Studies have shown that distantly related plants have evolved different enzymatic strategies to produce the same defensive compounds, highlighting the flexibility of plant metabolism. mpg.denih.govorgprints.org
The antimicrobial properties of benzoxazolinones are also a major focus. Researchers are exploring their potential as scaffolds for developing new antimicrobial agents to combat pathogenic fungi and bacteria. acs.orgnih.gov Some synthetic derivatives have shown potent activity with low minimum inhibitory concentrations (MICs) against pathogens like Candida albicans, Staphylococcus aureus, and Escherichia coli. acs.org
Furthermore, the role of benzoxazinoids in plant-soil feedback mechanisms is an emerging field of study. orgprints.org Root-exuded benzoxazinoids can influence the rhizosphere microbiome, which in turn can affect the performance of subsequent crops. orgprints.org Understanding these interactions is crucial for developing sustainable agricultural practices. Research is also delving into the detoxification and degradation of benzoxazolinones in the environment, a key aspect of their life cycle as allelochemicals. researchgate.net
Detailed Research Findings
Antimicrobial Activity of this compound and Related Compounds
Studies have demonstrated the antimicrobial potential of 6-HBOA and its derivatives against various pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial efficacy.
| Compound | Microorganism | Strain | MIC (µg/mL) |
| This compound | Escherichia coli | - | 15 |
| This compound | Staphylococcus aureus | - | 20 |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | ATCC 6258 | - |
| Various 2-benzoxazolinone (B145934) derivatives | Staphylococcus aureus | ATCC 25923 | - |
| Various 2-benzoxazolinone derivatives | Enterococcus faecalis | ATCC 29212 | - |
| Various 2-benzoxazolinone derivatives | Escherichia coli | ATCC 25922 | - |
| Various 2-benzoxazolinone derivatives | Pseudomonas aeruginosa | ATCC 27853 | - |
| Various 2-benzoxazolinone derivatives | Candida albicans | ATCC 90028 | - |
| Various 2-benzoxazolinone derivatives | Candida parapsilosis | ATCC 22019 | - |
Data sourced from multiple studies evaluating the antimicrobial effects of benzoxazolinone derivatives. researchgate.netfabad.org.tr One study highlighted that 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone was particularly active against Candida krusei. researchgate.netfabad.org.tr While some derivatives show promise, others have been found to be less active against certain bacterial strains. researchgate.netfabad.org.tr
Allelopathic Activity of this compound and Related Compounds
The allelopathic nature of benzoxazolinones has been a subject of significant research, with studies quantifying their inhibitory effects on the growth of various plant species.
| Compound | Target Plant Species | Effect | Concentration |
| 2-Benzoxazolinone | Cuscuta campestris | >80% growth inhibition | 0.5 mM and 1 mM |
| 5-Bromo-2-benzoxazolinone | Cuscuta campestris | 79.3% growth inhibition | 1 mM |
| 6-Benzyloxy-2-benzoxazolinone | Cuscuta campestris | 50.6% growth inhibition | 1 mM |
| 5-Chloro-6-methoxy-2-benzoxazolinone | Lepidium sativum | Growth inhibition of roots | >0.03 mM |
| 6-Methoxy-2-benzoxazolinone (MBOA) | Lepidium sativum | Growth inhibition of roots | >0.1 mM |
| 2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA) | Lepidium sativum | Growth inhibition of roots | >0.03 mM |
Data compiled from studies on the allelopathic effects of benzoxazolinones. mdpi.comtandfonline.comtandfonline.com Research indicates that substitutions on the aromatic ring of the benzoxazolinone structure can significantly impact its phytotoxicity. mdpi.com For instance, the parent compound 2-benzoxazolinone showed stronger activity against Cuscuta growth than its tested derivatives, including this compound. mdpi.com In another study, a chlorinated derivative, 5-chloro-6-methoxy-2-benzoxazolinone, was found to be a more potent inhibitor of cress root growth than its analogue MBOA. tandfonline.comtandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYXDPMPFOQCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228855 | |
| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78213-03-3 | |
| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-benzoxazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Biosynthetic Pathways of 6 Hydroxy 2 Benzoxazolinone
Plant-Derived Origins and Distribution in Botanical Systems
6-Hydroxy-2-benzoxazolinone is primarily recognized as a metabolic product in several plant families, playing a role in plant defense mechanisms. Its distribution is most prominent within the grass family, but it has also been identified in other distinct plant lineages.
The Gramineae (Poaceae) family, which includes major cereal crops, is a significant source of this compound. wikipedia.org This compound is part of a sophisticated chemical defense system that helps protect these plants from a variety of pests and pathogens. wur.nlnih.gov
Maize is one of the most extensively studied plants regarding benzoxazinoid biosynthesis. oup.com While the predominant benzoxazinoid in maize is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), this compound is also present as a related metabolic product. oup.commdpi.com The production of these compounds is particularly high in young seedlings, providing crucial protection during early growth stages. oup.com
In wheat, this compound is found alongside other benzoxazinoids, and its concentration can vary depending on the plant's developmental stage and environmental conditions. researchgate.netnih.gov Research has shown that the concentration of benzoxazinone (B8607429) derivatives in the foliage of winter wheat is considerably higher in the early growth stages. nih.gov The presence of these compounds contributes to the plant's resistance against insects and microbial diseases. nih.gov
Rye is known to produce high levels of benzoxazinoids, including the precursors to this compound. nih.gov Studies have detected this compound in both the roots and shoots of rye plants. nih.govmdpi.comnih.gov The synthesis of benzoxazinoids in rye is a key factor in its allelopathic properties, which can suppress the growth of competing weeds. nih.gov
Table 1: Occurrence of this compound and its Precursors in the Gramineae Family
| Plant Species | Common Name | Key Benzoxazinoid Precursors | Reference |
|---|---|---|---|
| Zea mays | Maize | DIMBOA | oup.com |
| Triticum aestivum | Wheat | DIMBOA, DIBOA | researchgate.netnih.gov |
| Secale cereale | Rye | DIBOA, DIMBOA | nih.govmdpi.com |
Beyond the Gramineae family, benzoxazinoids, including this compound, have been identified in several other plant families, indicating a wider distribution than initially thought. These families include Acanthaceae, Ranunculaceae, and Scrophulariaceae. researchgate.net This distribution across different taxonomic positions suggests an independent evolution of the biosynthetic pathways for these compounds. researchgate.net
This compound is not synthesized directly but is rather a degradation product of more complex benzoxazinoid precursors. mdpi.com The biosynthetic pathway begins with the conversion of indole-3-glycerol phosphate, a derivative of the shikimic acid pathway. chimia.ch
The formation of this compound primarily occurs through the breakdown of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). nih.gov When plant tissues are damaged, DIBOA is released and undergoes enzymatic and chemical transformations. researchgate.net This process involves an enzymatic deglycosylation followed by a chemical ring contraction of the 1,4-benzoxazinone aglycone to form the more stable benzoxazolinone derivative. researchgate.net
Similarly, in plants where the methoxylated form, DIMBOA, is prevalent, its degradation leads to the formation of 6-methoxy-2-benzoxazolinone (MBOA). nih.govresearchgate.net While structurally different from this compound, MBOA's formation follows a comparable degradation pathway from its precursor.
Table 2: Key Precursors and their Relationship to this compound
| Precursor Compound | Chemical Name | Resulting Benzoxazolinone |
|---|---|---|
| DIBOA | 2,4-dihydroxy-1,4-benzoxazin-3-one | This compound |
| DIMBOA | 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | 6-Methoxy-2-benzoxazolinone (MBOA) |
Biosynthesis from Benzoxazinoid Precursors
Enzymatic Demethylation of 6-Methoxy-2-benzoxazolinone (MBOA)
One of the primary formation pathways of this compound involves the enzymatic demethylation of its precursor, 6-Methoxy-2-benzoxazolinone (MBOA). researchgate.net This reaction is a critical step in the metabolism of benzoxazolinones within plant tissues. In maize, for instance, MBOA can be demethylated to produce this compound (BOA-6-OH). researchgate.net This process is considered an activation step, preparing the molecule for further detoxification reactions. researchgate.net Research suggests that peroxidases may be involved in catalyzing this demethoxylation, which results in the release of methanol (B129727) and the formation of the hydroxylated compound. nih.gov This conversion is significant because the resulting intermediate, BOA-6-OH, is often more reactive than its precursor. nih.gov
Glycosylation Reactions in Formation Pathways
Glycosylation is a key reaction associated with the this compound pathway, primarily as a subsequent detoxification step. After this compound is formed, it is often immediately glucosylated. nih.gov This process involves the attachment of a glucose molecule, typically to the hydroxyl group, to form BOA-6-O-glucoside. nih.govresearchgate.net This rapid glycosylation is a crucial detoxification mechanism, as it converts the more toxic BOA-6-OH intermediate into a stable, water-soluble, and less harmful compound that can be sequestered within the plant cell. nih.govresearchgate.net In several plant species, including maize, the formation of BOA-6-O-glucoside is a major detoxification product when the plant is exposed to the precursor benzoxazolin-2(3H)-one (BOA). nih.gov
Derivation from 2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA-Glc) Hydrolysis
The biosynthesis of this compound can be traced back to the more complex benzoxazinoid, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), which is stored in plant tissues as the stable glucoside, DIMBOA-Glc. researchgate.netnih.gov When plant tissue is damaged, DIMBOA-Glc is hydrolyzed by β-glucosidases, releasing the unstable aglycone, DIMBOA. researchgate.netnih.gov DIMBOA then spontaneously degrades to form 6-Methoxy-2-benzoxazolinone (MBOA). researchgate.netmdpi.com This MBOA then serves as the direct substrate for the enzymatic demethylation described previously, leading to the formation of this compound. researchgate.net Therefore, the hydrolysis of DIMBOA-Glc initiates a cascade that ultimately yields this compound as a key metabolic intermediate.
Metabolic Role as a Detoxification Product in Planta
The primary metabolic role of this compound in plants is as an intermediate in detoxification pathways. researchgate.netnih.gov Plants, particularly certain grasses like maize and wheat, produce benzoxazinoids as defense compounds against herbivores and pathogens. nih.gov However, the breakdown products of these defense compounds, such as benzoxazolin-2(3H)-one (BOA), can themselves be phytotoxic. researchgate.net
Plants that are less sensitive to these compounds have evolved efficient detoxification mechanisms. nih.gov A key strategy is the hydroxylation of BOA, preferentially at the 6-position, to form this compound. nih.gov This intermediate, while potentially more toxic, does not accumulate in resistant plants because it is immediately and efficiently converted into a non-toxic glucoside, BOA-6-O-glucoside. nih.govresearchgate.net The formation of this glucoside is a major detoxification product in several members of the Poaceae family. researchgate.net This two-step process of hydroxylation followed by glycosylation represents a sophisticated pathway for neutralizing potentially harmful allelochemicals. nih.gov
The table below presents research findings on the production of the detoxification product BOA-6-O-glucoside in various plant species after exposure to its precursor, BOA.
| Plant Species | Family | BOA-6-O-glucoside Detected after 24h BOA Exposure (nmol/g fresh weight) |
|---|---|---|
| Zea mays (Maize) | Poaceae | 154 |
| Triticum aestivum (Wheat) | Poaceae | 111 |
| Avena sativa (Oat) | Poaceae | 49 |
| Hordeum vulgare (Barley) | Poaceae | 40 |
| Vicia faba (Faba bean) | Fabaceae | Detected |
Data sourced from Sicker, D., & Schulz, M. (2002), as cited in reference researchgate.net. Note: The original study indicated detection in Vicia faba var. Dreifach Weiße.
Chemical Synthesis and Derivatization Strategies for 6 Hydroxy 2 Benzoxazolinone
Laboratory Synthetic Methodologies
The principal laboratory approach involves the intramolecular cyclization of 2-aminophenol (B121084) precursors, where a carbonyl group is introduced to react with both the hydroxyl and amino functionalities on the aromatic ring. The key starting material for 6-hydroxy-2-benzoxazolinone is 4-aminoresorcinol (2,4-dihydroxyaniline).
The formation of the 2-benzoxazolinone (B145934) ring from a 2-aminophenol derivative is a type of cyclocarbonylation reaction. This process involves the reaction of the amino and hydroxyl groups, which are ortho to each other, with a one-carbon electrophile that serves as the carbonyl source for the heterocyclic ring.
Historically, highly reactive and toxic reagents like phosgene (B1210022) have been employed for the synthesis of benzoxazolones from o-aminophenols. nih.govnih.gov Phosgene reacts readily with the amino and hydroxyl groups to form the cyclic carbamate. However, due to its extreme toxicity, safer alternatives are now preferred in modern synthesis. nih.gov
One such alternative is the use of carbon dioxide, either directly or generated in situ. While direct carbonylation with CO2 is challenging, phosgene equivalents such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) offer a much safer and more manageable approach. nih.govorganic-chemistry.orgwikipedia.org CDI, in particular, is a crystalline solid that activates the aminophenol for an efficient intramolecular cyclization under mild conditions, making it a superior alternative to gaseous phosgene. nih.govorganic-chemistry.org
Table 1: Comparison of Carbonylating Agents for Benzoxazolone Synthesis
| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Phosgene | COCl₂ | Gas | High reactivity | Extremely toxic, corrosive |
| Triphosgene | C₃Cl₆O₃ | Solid | Easier to handle than phosgene | Releases phosgene upon reaction |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Safe, high yield, mild conditions | Higher reagent cost |
| Carbon Dioxide | CO₂ | Gas | Abundant, non-toxic | Low reactivity, requires high pressure or catalysis |
The most common and practical laboratory method for synthesizing benzoxazolones, including the 6-hydroxy derivative, is through a condensation reaction with urea (B33335). organic-chemistry.orgorganic-chemistry.org This method avoids the use of highly toxic reagents and is often performed by heating a mixture of the aminophenol precursor and urea. mdpi.com
Cyclization of 2-Aminophenol Precursors
Urea-Mediated Cyclization
High-Temperature Reaction Conditions (150-200°C)
The reaction between an o-aminophenol and urea typically requires high temperatures, often conducted as a solvent-free melt. researchgate.net Urea decomposes at temperatures above its melting point (133-135°C), generating isocyanic acid (HNCO) and ammonia. researchgate.net The highly reactive isocyanic acid is the key intermediate that reacts with the aminophenol to induce cyclization. Temperatures in the range of 150-200°C are commonly employed to ensure efficient urea decomposition and drive the reaction to completion. researchgate.netnih.gov Studies on urea thermolysis show that significant decomposition and by-product formation, which facilitates the cyclization, occurs robustly in the 180-200°C range. nih.gov For instance, the related synthesis of benzoxazole-2-thiol from 2-aminophenol and thiourea (B124793) is conducted at 200°C. prepchem.com
Catalysis (Acidic or Basic)
The efficiency of the urea-mediated cyclization can be influenced by the presence of a catalyst.
Acidic Catalysis: Mineral acids, such as sulfuric acid, are often used to catalyze the reaction. organic-chemistry.orgresearchgate.net The acid protonates the urea, increasing its electrophilicity and facilitating the initial reaction with the aminophenol. A process for preparing benzoxazolones involves heating o-aminophenol and urea in an aqueous solution containing sulfuric acid at temperatures around 115°C, maintaining a pH of 2-3. organic-chemistry.orgmdpi.com
Basic Catalysis: While less common for the initial urea melt, basic conditions are employed in related synthetic steps. For example, bases like triethylamine (B128534) are used in the derivatization of the benzoxazolone core. leena-luna.co.jp In some syntheses of benzoxazole (B165842) derivatives from o-aminophenols, bases such as potassium carbonate are used to facilitate cyclization, particularly when the reaction is not a simple melt. nih.gov
Demethylation of 6-Methoxy-2-benzoxazolinone (MBOA)
The conversion of 6-Methoxy-2-benzoxazolinone (MBOA) to this compound is a crucial synthetic step, primarily achieved through the cleavage of the methyl ether group. This demethylation can be performed under both acidic and enzymatic conditions.
The demethylation of aryl methyl ethers is a standard procedure in organic synthesis, often requiring harsh conditions to break the stable ether linkage. chem-station.com Strong Brønsted acids, such as 47% hydrobromic acid (HBr), or potent Lewis acids like boron tribromide (BBr₃), are commonly employed for this transformation. chem-station.com
The mechanism with HBr involves the protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the bromide anion. chem-station.com This process yields the desired hydroxyl group and bromomethane. Similarly, BBr₃, a powerful Lewis acid, coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. chem-station.com Given the stability of the benzoxazolinone core, these methods can be effectively applied to MBOA, though careful optimization is necessary to prevent unwanted side reactions.
Table 1: Reagents for Acidic Demethylation of Aryl Methyl Ethers
| Reagent | Type | General Conditions |
|---|---|---|
| Boron tribromide (BBr₃) | Lewis Acid | Low temperature (-78°C to 0°C) in an inert solvent like dichloromethane. chem-station.com |
| Hydrobromic acid (HBr) | Brønsted Acid | Heating (reflux) in 47% aqueous HBr, sometimes with acetic acid as a co-solvent. chem-station.com |
Biotransformation offers a milder and more selective alternative to harsh chemical methods for demethylation. Various microorganisms and their enzymes have been shown to metabolize MBOA and related compounds. nih.govnih.gov Endophytic fungi, for example, are known to perform a range of biotransformations on benzoxazolinones. nih.gov The degradation and transformation of MBOA in soil environments also point to microbial enzymatic activities, although direct demethylation to this compound is part of a complex metabolic network. nih.govresearchgate.net
These biotransformations are often part of detoxification pathways in organisms interacting with plants that produce benzoxazinoids. mdpi.comfrontiersin.org The enzymes responsible are typically oxidases or hydrolases that can selectively cleave the methyl ether bond under physiological conditions, providing a green chemistry approach to the synthesis of this compound.
Oxidation of Substituted Benzoxazolone Structures (e.g., 6-arylsulphonamidobenzoxazol-2(3H)-ones)
An alternative synthetic route to hydroxylated benzoxazolones involves the oxidation of other substituted precursors. For instance, research has demonstrated the preparation of related structures through the oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones. While not a direct synthesis of this compound, this methodology highlights the chemical versatility of the benzoxazolone ring system and its tolerance to oxidative conditions, which could be adapted to produce the target compound from a suitably functionalized precursor.
Chemical Derivatization and Analog Synthesis
The benzoxazolinone core is a valuable scaffold in medicinal chemistry. nih.gov Strategic modifications of this structure are pursued to enhance bioactivity and develop novel therapeutic agents.
Strategic Modifications for Enhanced Bioactivity
The biological properties of benzoxazolinones can be fine-tuned by introducing various functional groups onto the core structure. Studies have shown that derivatization, such as alkylation, halogenation, or the introduction of thio-groups, can lead to compounds with significant herbicidal, fungicidal, and defoliating activities. e3s-conferences.orgresearchgate.net For example, 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles have demonstrated notable biological effects. e3s-conferences.orgresearchgate.net These modifications alter the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. The hydroxyl group of this compound serves as a key handle for further derivatization, allowing for the synthesis of esters, ethers, and other analogs with potentially enhanced or novel bioactivities.
Synthesis of Complex Heterocyclic Compounds Utilizing the Benzoxazolinone Core
The benzoxazolinone moiety can be used as a building block for the synthesis of more complex, fused heterocyclic systems. ekb.eg The inherent reactivity of the benzoxazolone structure allows for its elaboration into a variety of other heterocyclic rings. For instance, derivatives of 2-benzoxazolinone can be used to synthesize compounds containing 1,3,4-thiadiazole, imidazole, and triazole rings. nih.govmdpi.comuobaghdad.edu.iq These synthetic strategies often involve reactions at the nitrogen atom or the carbonyl group of the benzoxazolinone core, leading to the construction of polycyclic structures with diverse pharmacological profiles, including anti-inflammatory and antimicrobial properties. nih.govepa.gov
Table 2: Examples of Heterocycles Synthesized from Benzoxazole/Benzoxazolinone Precursors
| Precursor | Reagents | Synthesized Heterocycle | Reference |
|---|---|---|---|
| Benzoxazinone (B8607429) derivative | Hydrazine hydrate, o-phenylenediamine | Quinazolinones, Benzoimidazoles | ekb.eg |
| 2-Mercapto benzoxazole | Hydrazine hydrate, various anhydrides | Pyridazinone, Phthalazinone derivatives | uobaghdad.edu.iq |
| 2-Benzoxazolinone derivative | Various (multi-step synthesis) | 1,3,4-Thiadiazole derivatives | nih.gov |
Precursor Role in Quinazolinone and Quinazoline (B50416) Synthesis
The transformation of the 2-benzoxazolinone scaffold into quinazolinone and quinazoline ring systems represents a significant synthetic strategy for accessing these important classes of nitrogen-containing heterocycles. Quinazolinones and quinazolines are known for their broad spectrum of pharmacological activities. marquette.edu
The conversion of a benzoxazolinone to a quinazolinone typically involves a ring-opening and subsequent ring-closing cascade. One plausible synthetic route involves the reaction of the benzoxazolinone with an amine. This reaction could proceed via nucleophilic attack of the amine on the carbonyl group of the benzoxazolinone, leading to the opening of the oxazolone (B7731731) ring to form a 2-aminophenol derivative. Subsequent intramolecular cyclization, potentially with the aid of a dehydrating agent or under thermal conditions, could then afford the quinazolinone core. While specific literature detailing this transformation for this compound is scarce, the general reactivity of lactones and lactams towards amines supports the feasibility of this approach. The synthesis of quinazolinone derivatives is often achieved from precursors such as 2-aminobenzamides or 2-aminophenyl ketones. marquette.edunih.gov
The synthesis of quinazolines from this compound is a more complex transformation that would likely require a multi-step sequence. A possible, though not explicitly documented, pathway could involve the initial conversion of the benzoxazolinone to a quinazolinone, followed by reduction of the carbonyl group to furnish the quinazoline scaffold. Established methods for quinazoline synthesis often start from 2-aminobenzylamines or 2-aminobenzonitriles. organic-chemistry.org Therefore, a synthetic route from this compound would likely need to generate one of these key intermediates.
The following table summarizes the key transformations discussed:
| Starting Material | Target Position(s) for Modification | Type of Reaction | Potential Products |
| This compound | C-3 (Nitrogen) | N-Alkylation / N-Acylation | 3-Substituted-6-hydroxy-2-benzoxazolinones |
| This compound | C-6 (Hydroxyl) | Etherification / Esterification | 6-Alkoxy/Acyloxy-2-benzoxazolinones |
| This compound | C-3 and C-6 | Sequential/Simultaneous Functionalization | Di-substituted 2-benzoxazolinones |
| This compound | Ring Transformation | Reaction with amines, ring opening/closing | 6-Hydroxyquinazolinones |
| This compound | Ring Transformation | Multi-step synthesis | 6-Hydroxyquinazolines |
Biological Activities and Molecular Mechanisms of 6 Hydroxy 2 Benzoxazolinone
Antimicrobial Research
The investigation into the antimicrobial properties of 6-Hydroxy-2-benzoxazolinone has yielded specific, though limited, findings. The compound has been assessed for its ability to inhibit the growth of various microorganisms, including bacteria and fungi.
The efficacy of this compound against bacterial pathogens has been a subject of scientific inquiry. However, its performance varies and appears to be less potent than other related compounds in certain studies.
In a study evaluating compounds isolated from the plant Acanthus arboreus, this compound was tested for antimicrobial activity. scispace.com The results indicated that it was not significantly active against the Gram-positive bacterium Bacillus subtilis. scispace.com In the same study, other compounds isolated from the plant demonstrated measurable activity, suggesting a lower potency for this compound in this context. scispace.com
Specific data from available research on the direct inhibition of Gram-negative bacteria by this compound is not extensively detailed. Studies that have evaluated the broader class of benzoxazolinone derivatives have shown activity against Gram-negative organisms like Escherichia coli, but these findings are not specific to the 6-hydroxy variant. mdpi.comfabad.org.tr
The compound this compound was referenced in a study focused on identifying new antibiotics against the multi-drug resistant (MDR) Gram-negative bacterium Acinetobacter baumannii. researchgate.netnih.gov In this research, a different, naturally occurring molecule, 3,6-dihydroxy-1,2-benzisoxazole, was identified as having potent antibiotic activity against MDR strains of A. baumannii, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL. researchgate.netnih.gov this compound was used as a commercially purchased oxazolone (B7731731) analog for comparative purposes, highlighting the structural differences from the more active benzisoxazole compound. researchgate.netnih.gov The potent activity was attributed to the benzisoxazole, not this compound. researchgate.net
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govnih.gov For this compound, specific MIC values against a wide spectrum of bacteria are not well-documented in the available literature. One study noted a lack of significant activity against Bacillus subtilis, while another investigation reported potent MIC values for a structurally related benzisoxazole, which was the primary focus of the study, rather than for this compound itself. scispace.comresearchgate.net
| Microorganism | Reported MIC (µg/mL) | Source | Notes |
|---|---|---|---|
| Bacillus subtilis | Not Active | scispace.com | Compound was tested as part of a screening of natural products from Acanthus arboreus. |
| Acinetobacter baumannii (MDR strains) | N/A | researchgate.netnih.gov | Compound was used for structural comparison. Potent MICs (6.25-12.5 µg/mL) were reported for the primary study compound, 3,6-dihydroxy-1,2-benzisoxazole. |
While the broader class of benzoxazoles and their derivatives have been investigated for antifungal properties against various yeasts and fungi, including Candida species, specific research detailing the antifungal efficacy of this compound is limited. Studies on related compounds suggest that the benzoxazolinone scaffold can serve as a template for developing antifungal agents, but direct data, such as MIC values for this compound against fungal pathogens, is not extensively covered in the available scientific literature.
Antibacterial Activity
Investigational Pharmacological Activities
The therapeutic potential of benzoxazolinone and its related structures, such as benzisoxazoles, has been explored across several key areas of pharmacology. The following sections detail the observed biological activities and the underlying molecular mechanisms of derivatives of these core structures.
Anti-inflammatory Effects
Derivatives of 6-acyl-2-benzoxazolinone have demonstrated notable anti-inflammatory properties in preclinical studies. These effects are primarily attributed to their interaction with key enzymatic pathways involved in the inflammatory cascade.
The primary mechanism behind the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. jocpr.com Research into benzoxazole (B165842) derivatives has identified several compounds that exhibit inhibitory activity against COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. jocpr.com
A study on a series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates investigated their ability to inhibit the human COX-2 enzyme. The results, measured as the half-maximal inhibitory concentration (IC50), indicated that several derivatives possessed potent inhibitory activity. jocpr.com
Table 1: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Selected Benzoxazole Derivatives
Compound Structure COX-2 IC50 (µM) Reference Refecoxib (Standard) - 7.79 nih.gov Compound VIIb - 9.39 nih.gov Compound VIIc - 6.40 nih.gov Compound VIIe - 10.72 nih.gov Compound VIIf - 10.85 nih.gov
The inhibition of COX enzymes directly leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.net Studies on 6-acyl-2-benzoxazolinone derivatives have confirmed their ability to modulate prostaglandin (B15479496) levels. In a carrageenan-induced paw edema model in mice, which is a standard test for acute inflammation, several 6-acyl-2-benzoxazolinone derivatives were found to be potent inhibitors of prostaglandin E2 (PGE2) induced edema. nih.gov This demonstrates a direct link between these compounds and the suppression of a critical inflammatory mediator. nih.gov
Analgesic Effects
The analgesic properties of benzoxazolinone derivatives have been evaluated in various animal models. A study investigating 6-acyl-2-benzoxazolinone derivatives with acetic acid and propanoic acid side chains found that the propanoic acid derivatives generally exhibited higher analgesic activities. nih.gov The analgesic effects were assessed using the p-benzoquinone-induced writhing test in mice, a model sensitive to peripherally acting analgesics. nih.gov Notably, compound 4a, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid, showed the highest analgesic and anti-inflammatory activity among the tested compounds. nih.gov
Another study on a series of 3-[2-(2- and/or 4-pyridyl)ethyl]benzoxazolinone derivatives reported that, with few exceptions, the synthesized compounds displayed higher analgesic activities than aspirin (B1665792) in a modified Koster's test. nih.gov
Table 2: Analgesic Activity of Selected 6-Acyl-2-benzoxazolinone/2-benzothiazolinone Derivatives
Compound Analgesic Activity (% inhibition of writhing) Reference Compound 4a (propanoic acid derivative) Data not specified, but noted as highest activity Various 3-[2-(pyridyl)ethyl]benzoxazolinone derivatives Generally higher than aspirin nih.gov
Neuroleptic Activity (observed in benzisoxazole derivatives)
While distinct from benzoxazolinones, the structurally related benzisoxazole derivatives have been a significant source of neuroleptic (antipsychotic) drugs. ijpsr.info The therapeutic mechanism of these atypical antipsychotics is primarily attributed to their ability to act as potent antagonists at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors. ijpsr.info This dual antagonism is a hallmark of many second-generation antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to older, typical antipsychotics. ijpsr.info
Research on new 3-substituted 1,2-benzisoxazole (B1199462) derivatives, specifically compounds P-1368 and P-1370, showed interesting neuroleptic activity in various central nervous system pharmacological tests, although their potency was found to be inferior to that of established antipsychotics like haloperidol (B65202) and chlorpromazine. nih.gov
Table 3: Neuroleptic Activity of Selected Benzisoxazole Derivatives
Compound Observed Activity Receptor Targets Reference Risperidone Atypical antipsychotic Dopamine D2, Serotonin 5-HT2A nih.gov Paliperidone Atypical antipsychotic Dopamine D2, Serotonin 5-HT2A nih.gov Iloperidone Atypical antipsychotic Dopamine D2, Serotonin 5-HT2A nih.gov P-1368 Interesting neuroleptic activity Not specified researchgate.net P-1370 Interesting neuroleptic activity Not specified researchgate.net
Anticonvulsant Activity (observed in benzoxazolinone derivatives)
Several studies have highlighted the anticonvulsant potential of benzoxazolinone derivatives. A series of these compounds were evaluated for their activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole in mice. nih.gov The MES test is a model for generalized tonic-clonic seizures, and a compound's effectiveness in this test suggests an ability to prevent seizure spread.
In one study, compounds 43 and 45 were identified as the most active in the series against MES-induced seizures, with median effective dose (ED50) values of 8.7 and 7.6 mg/kg, respectively. nih.gov Further investigation into the mechanism of action for some benzoxazole derivatives suggests that their anticonvulsive effects may be mediated through the regulation of the GABAergic system. Specifically, one promising compound was found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the mouse brain. nih.gov
Table 4: Anticonvulsant Activity of Selected 2(3H)-Benzoxazolone Derivatives in the MES Test
Compound ED50 (mg/kg, i.p. in mice) Reference Compound 43 8.7 jocpr.com Compound 45 7.6 jocpr.com Phenytoin (Standard) 8.5 jocpr.com
Antileishmanial Activity (observed in benzoxazole pharmacophore)
The benzoxazole nucleus, a core component of the broader chemical family to which this compound belongs, is recognized as a significant pharmacophore in the development of new therapeutic agents. nih.gov Compounds containing this scaffold have been noted for a wide array of biological effects, including antileishmanial activity. nih.govnih.gov Research into derivatives built upon this structure has been driven by the need for new treatments for leishmaniasis, a disease against which current drug options face challenges of toxicity and growing resistance.
In this context, various series of compounds featuring the benzoxazole moiety have been synthesized and evaluated for their potential to combat the Leishmania parasite. For instance, studies have described the preparation and screening of novel compounds with a 3-benzoxazolyl aniline (B41778) scaffold for their antiprotozoal capabilities, which include antileishmanial action. nih.gov The consistent appearance of antileishmanial effects in compounds containing the 2(3H)-benzoxazolone structure underscores the importance of this pharmacophore in the search for new and effective treatments for the disease. nih.gov
Anti-HIV Activity (observed in benzoxazolinone derivatives)
Derivatives of benzoxazolinone have emerged as a noteworthy class of compounds in the pursuit of novel anti-HIV agents. researchgate.net Research has identified the benzoxazolinone moiety as a scaffold for molecules with inhibitory properties against the HIV-1 nucleocapsid protein (NC). researchgate.netnih.gov The NC protein is a critical target as it plays a chaperone role in viral replication. nih.gov
Virtual screening and subsequent in vitro biological evaluations of chemical libraries have pinpointed benzoxazolinone derivatives as potential NC inhibitors. nih.gov Further investigation into a series of these analogues revealed that their anti-NC activity could be refined by adding specific substituents to the core benzoxazolinone structure. researchgate.net One study highlighted a particular derivative, compound 5–06, as the most active in its series, demonstrating inhibitory activity in the low micromolar range in both in vitro annealing reactions and antiviral assays in HIV-infected cells. nih.gov While these values were not sufficient for immediate pharmacological application, they represented a significant improvement over previously described analogues and established a foundation for developing more potent inhibitors. nih.gov
Another line of research involved the design and synthesis of a different class of 2-benzoxazolinone (B145934) derivatives as anti-HIV-1 agents. Biological evaluation showed that these compounds were active against the virus, with the most potent derivative, which featured a thiadiazole ring, inhibiting HIV-1 by 84% at a concentration of 100 μM. daneshyari.com Docking studies for this series suggested that the probable mechanism of action involves the chelation of two Mg2+ cations in the active site of the prototype foamy virus integrase. daneshyari.com
| Compound Class/Derivative | Target | Observed Activity | Potential Mechanism |
|---|---|---|---|
| Benzoxazolinone derivative (5–06) | HIV-1 Nucleocapsid Protein (NC) | IC₅₀ in the low μM range | Direct interaction with NC protein, suppressing nucleic acid binding |
| Benzoxazolinone with thiadiazole linker | HIV-1 | 84% inhibition at 100 μM | Chelation of Mg²⁺ cations in the integrase active site |
Enzyme and Protein Interactions
Acetylcholinesterase Inhibition
The benzoxazolinone scaffold has been investigated as a basis for potential cholinesterase inhibitors, which are a cornerstone in the therapeutic management of Alzheimer's disease. nih.gov A study focused on a series of newly synthesized 2-benzoxazolinone derivatives demonstrated their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov
The inhibitory effects of these compounds were quantified using the colorimetric Ellman's method to determine their IC₅₀ values. The results were promising, with some derivatives showing activity comparable to or stronger than existing drugs. For example, compound 3e from the series exhibited stronger inhibitory activity against AChE than the standard drug tacrine. nih.govnih.gov Furthermore, several compounds (3a, 3b, 3c, and 3e) were more potent inhibitors of BChE than the standard donepezil. nih.gov These findings identify 2-benzoxazolinone derivatives as a promising class of compounds for the development of new AChE inhibitors. nih.gov
| Compound | Enzyme Target | Inhibitory Activity Comparison |
|---|---|---|
| Compound 3e | AChE | Stronger than Tacrine |
| Compound 3a | AChE | Similar to Tacrine |
| Compound 3a | BChE | Stronger than Donepezil |
| Compound 3b | BChE | Stronger than Donepezil |
| Compound 3c | BChE | Stronger than Donepezil |
| Compound 3e | BChE | Stronger than Donepezil |
Glutathione S-transferase Inhibition
A review of available scientific literature did not yield specific research findings on the direct inhibitory activity of this compound or its closely related benzoxazolinone derivatives against Glutathione S-transferase (GST). While GST inhibition is an active area of research for various therapeutic applications, studies explicitly linking it to this particular chemical class were not identified.
Alpha-Chymotrypsin Inhibition
Research into the enzymatic interactions of related heterocyclic compounds has shown that the benzoxazinone (B8607429) scaffold, which is structurally similar to benzoxazolinone, possesses inhibitory activity against α-chymotrypsin. nih.gov α-Chymotrypsin is a serine protease, and its inhibitors are of interest for their therapeutic potential. nih.gov
A study on a series of synthesized benzoxazinone derivatives found that many of the compounds exhibited good inhibition of α-chymotrypsin, with IC₅₀ values ranging from 6.5 to 341.1 μM. researchgate.netnih.gov Kinetic studies revealed that these compounds acted through diverse types of inhibition, with Ki values ranging from 4.7 to 341.2 μM. researchgate.netnih.gov Structure-activity relationship analyses indicated that the presence and position of substituents on the phenyl ring played a key role in the inhibitory potential. nih.gov Another study detailed the mechanism of chymotrypsin (B1334515) inactivation by different benzoxazinones, involving the attack by the active site serine on the carbonyl group of the inhibitor, leading to the formation of a slowly hydrolyzing benzoylchymotrypsin intermediate. nih.gov
| Compound Series | IC₅₀ Range (μM) | Kᵢ Range (μM) | Inhibition Types Observed |
|---|---|---|---|
| Benzoxazinones 1-28 | 6.5 - 341.1 | 4.7 - 341.2 | Diverse (excluding uncompetitive) |
Molecular Docking Studies with Human Serotonin Transporters (hSERT)
Molecular docking studies have been employed to investigate the interaction between 2-benzoxazolinone derivatives, including this compound (6-hydroxy-2-BOA), and the human serotonin transporter (hSERT). nih.gov hSERT is a crucial therapeutic target for conditions like depression and pain-related disorders. nih.gov
In a computational study, 6-hydroxy-2-BOA was docked into the crystal structure of hSERT to predict its binding mode. The results of these simulations provide insights into the potential molecular interactions that govern the binding of this compound to the transporter. The study proposed that derivatives of 2-benzoxazolinone could be developed as therapeutic leads for disorders associated with pain and depression based on their interactions with hSERT and the human norepinephrine (B1679862) transporter (hNET). nih.gov The binding mode for 6-hydroxy-2-BOA within the hSERT active site was visualized, showing specific interactions with key amino acid residues. These computational models are valuable for understanding structure-activity relationships and guiding the design of more potent and selective hSERT ligands. nih.gov
| Ligand | Protein Target | Methodology | Key Finding |
|---|---|---|---|
| This compound | Human Serotonin Transporter (hSERT) | Molecular Docking | Identified potential binding mode and interactions with key residues in the hSERT active site. |
Molecular Docking Studies with Human Norepinephrine Transporters (hNET)
Computational studies have been employed to investigate the potential interaction between this compound and the human norepinephrine transporter (hNET), a key protein involved in the reuptake of norepinephrine in the central nervous system. researchgate.net One such study, which has since been retracted, aimed to explore the potential of 2-benzoxazolinone (2-BOA) derivatives as inhibitors for hNET, which is a therapeutic target for depression and pain-related disorders. researchgate.netarjournals.orgarjournals.org
In this computational study, a homology model of hNET was constructed to serve as the therapeutic target for the docking simulations. researchgate.net The three-dimensional structure of this compound was prepared and then docked into the active site of the modeled hNET protein using software such as GOLD (Genetic Optimization for Ligand Docking). researchgate.net The objective of these simulations was to predict the binding mode and affinity of the compound within the transporter's binding pocket.
The study suggested that this compound could fit within the active site of hNET. researchgate.net The binding was proposed to be stabilized by interactions with key amino acid residues. researchgate.net Specifically, the hydroxyl group at the 6th position of the benzoxazolinone ring was identified as forming a hydrogen bond with the amino acid residue Asn153 of the hNET protein. researchgate.net While the study provided some details on the binding mode, a comprehensive and validated account of the binding energy and a full list of interacting residues remains unconfirmed due to the retraction of the publication. arjournals.org
It is important to note that the findings from this molecular docking study have been retracted, and therefore, the results should be interpreted with caution as they are not part of the established scientific record. arjournals.org
| Parameter | Description | Finding from Retracted Study |
| Target Protein | Human Norepinephrine Transporter (hNET) | A homology model of hNET was used for the docking simulation. researchgate.net |
| Docking Software | GOLD (Genetic Optimization for Ligand Docking) | This program was utilized to perform the molecular docking studies. researchgate.net |
| Key Interaction | Hydrogen Bonding | The hydroxyl group of this compound was suggested to form a hydrogen bond with the Asn153 residue of hNET. researchgate.net |
| Status of Findings | Retracted | The research paper detailing these findings has been retracted. arjournals.org |
Ecological and Agricultural Significance of 6 Hydroxy 2 Benzoxazolinone
Role in Plant Defense Mechanisms
Benzoxazinoids, including the parent compounds that lead to the formation of 6-Hydroxy-2-benzoxazolinone, are crucial components of plant defense systems. They exhibit a broad range of inhibitory and toxic effects against a variety of herbivores and pathogens. nih.govscielo.br
Benzoxazinoids function as resistance factors against numerous insect herbivores. nih.gov Their defensive actions are multifaceted, acting as toxins, feeding deterrents, and compounds that reduce the digestibility of plant matter for the feeding insect. nih.gov
While many generalist herbivores are deterred by benzoxazinoids, highly specialized insects have evolved not only to tolerate these compounds but also to use them for their own benefit. pnas.org A prime example is the Western Corn Rootworm (Diabrotica virgifera virgifera), a major pest of maize. pnas.orgnih.gov This specialist herbivore can sequester benzoxazinoids from maize roots and utilize them in a sophisticated defense strategy against its own enemies, such as entomopathogenic nematodes. nih.govelifesciences.orgplantae.org
The larvae of the Western Corn Rootworm accumulate specific benzoxazinoid glucosides, including HDMBOA-Glc and MBOA-Glc. nih.govelifesciences.org Interestingly, the rootworm itself produces MBOA-Glc by stabilizing the reactive benzoxazinoid breakdown product, 6-methoxy-2-benzoxazolinone (MBOA), through N-glycosylation. nih.govnih.gov This sequestered MBOA-Glc is then released and repels infective nematodes. pnas.orgplantae.org Furthermore, upon attack by a predator or nematode, the larvae can hydrolyze the stored HDMBOA-Glc to release toxic MBOA. nih.govelifesciences.orgelifesciences.org This activated toxin can kill both the attacking nematodes and their symbiotic bacteria, providing a powerful, multi-level defense. pnas.orgelifesciences.orgmdpi.com
Table 1: Defensive Roles of Sequestered Benzoxazinoids in Western Corn Rootworm Larvae
Benzoxazolinones are key elements in the defense against plant pathogens. nih.govnih.gov These compounds can directly inhibit the growth of pathogenic fungi. nih.gov For instance, benzoxazolinones have been shown to play a role in the resistance of wheat and maize against Fusarium species. nih.govmdpi.com The concentration of these defensive compounds often increases following a pathogen attack, indicating their active role in the plant's immune response. nih.gov However, some successful pathogens have co-evolved mechanisms to overcome these defenses. Certain fungi can actively detoxify benzoxazolinones, and this ability has been directly linked to their virulence. nih.govnih.gov For example, Fusarium pseudograminearum, a pathogen of wheat, possesses genes that encode enzymes for detoxifying benzoxazolinones, a trait that is critical for its ability to cause disease. nih.govnih.gov
Benzoxazinoids exhibit a dual role in plant defense, functioning as both phytoanticipins and phytoalexins. nih.gov
Phytoanticipin Function : In healthy, undamaged plant tissue, benzoxazinoids are stored as stable, non-toxic glucosides. nih.govnih.gov In this form, they act as pre-existing or constitutive defensive compounds, ready to be activated. This represents their role as phytoanticipins. nih.gov
Phytoalexin Function : Phytoalexins are antimicrobial compounds that are synthesized de novo and accumulate rapidly at sites of pathogen infection. wikipedia.org When plant cells are damaged, the stored benzoxazinoid glucosides come into contact with glucosidase enzymes, which hydrolyze them into their toxic, unstable aglycone forms. scielo.brnih.gov Furthermore, studies have shown that the concentration of benzoxazinoids increases in response to pathogen attack or treatment with defense-eliciting compounds, which is a hallmark characteristic of phytoalexins. nih.gov
Defense Against Herbivores
Allelopathic Properties
Allelopathy refers to the chemical inhibition of one plant by another. Benzoxazolinones, particularly MBOA, are recognized for their allelopathic activity, which can influence the composition of plant communities. cas.cz
A significant allelopathic effect of 6-methoxy-2-benzoxazolinone (MBOA) is the inhibition of seed germination in competing plant species. cas.czmdpi.com This inhibitory effect is dependent on the concentration of the compound. cas.cz Research has demonstrated that MBOA can suppress the germination of a wide variety of plants, including both crops and weeds. cas.cz
The primary mechanism behind this inhibition is the interference with the induction of the enzyme α-amylase. researchgate.netnih.gov This enzyme is essential for seed germination as it breaks down starch reserves in the endosperm into soluble sugars, which provide the necessary energy for the embryo to grow. cas.czresearchgate.net MBOA inhibits the induction of α-amylase activity, and studies have found a positive correlation between the germination rate and the level of α-amylase activity in the seeds. cas.cznih.govresearchgate.net
Table 2: Plant Species with Seed Germination Inhibited by 6-Methoxy-2-benzoxazolinone (MBOA)
Inhibition of Seedling Growth
Research has demonstrated that benzoxazolinones can significantly inhibit the germination and early growth of various plant species. For instance, 6-methoxy-2-benzoxazolinone (MBOA) has been shown to reduce the radicle length of corn seedlings. nih.gov Studies have also documented the inhibitory effects of MBOA on the shoot and root growth of timothy grass and Amaranthus seedlings. apsnet.org The impact of these compounds is concentration-dependent, with increasing concentrations leading to greater inhibition of both germination and seedling development. cas.cz This inhibitory action is a key aspect of the allelopathic potential of plants that produce these compounds, allowing them to suppress the growth of competitors.
The table below summarizes the observed inhibitory effects of MBOA on the seedling growth of various plant species.
| Plant Species | Effect Observed | Reference |
| Corn (Zea mays) | Reduced radicle length | nih.gov |
| Timothy grass (Phleum pratense) | Inhibition of shoot and root growth | apsnet.org |
| Amaranthus spp. | Inhibition of shoot and root growth | apsnet.org |
| Various vegetable crops | Reduction in root and shoot length | nih.govjeb.co.in |
Phytotoxic Effects on Weeds (e.g., Cassia occidentalis, Orobanche crenata, Cuscuta campestris)
The phytotoxic properties of benzoxazolinones make them potential candidates for natural herbicides. Their effects have been studied on several problematic weed species.
Orobanche crenata : Studies have shown that 2-benzoxazolinone (B145934), a related compound, can significantly inhibit the seed germination and radicle growth of Orobanche crenata, a parasitic weed that causes significant damage to legume crops. researchgate.net
Cuscuta campestris : Research has identified 2-benzoxazolinone as a potent inhibitor of seedling growth in the parasitic weed Cuscuta campestris. mdpi.com In vitro bioassays revealed that 2-benzoxazolinone and its derivatives significantly affect the growth of Cuscuta seedlings in a concentration-dependent manner. mdpi.com
While direct studies on the effect of this compound on Cassia occidentalis are limited in the provided context, the broad-spectrum phytotoxicity of benzoxazolinones suggests potential activity against this weed as well.
Interference with Plant Hormonal Pathways (e.g., auxins)
One of the mechanisms underlying the growth-inhibiting effects of benzoxazolinones is their interference with plant hormonal pathways, particularly those involving auxins. Research has shown that MBOA can act as an antiauxin. apsnet.org These compounds have been found to interfere with auxin-binding sites through competition, thereby inhibiting auxin-induced growth in plants. apsnet.orgnih.gov The ability of benzoxazolinones to inhibit the binding of auxins to their receptors correlates with their capacity to inhibit auxin-induced growth, highlighting a key molecular mechanism for their phytotoxicity. nih.gov
Inhibition of Alpha-Amylase Activity in Seeds
A crucial factor in the successful germination of seeds is the activity of the enzyme alpha-amylase, which is responsible for breaking down starch reserves into usable sugars for the growing embryo. cas.cz Studies have demonstrated that MBOA inhibits the induction of alpha-amylase activity in the seeds of various plant species, including lettuce and cress. nih.govresearchgate.netresearchgate.net This inhibition occurs at concentrations that also inhibit germination, and a positive correlation has been observed between germination rate and alpha-amylase activity. nih.govresearchgate.net The inhibition of alpha-amylase induction by MBOA occurs early in the germination process, suggesting it is a primary mechanism by which these compounds prevent seed germination. nih.govresearchgate.net
The following table illustrates the relationship between MBOA concentration and the inhibition of germination and α-amylase activity in lettuce seeds.
| MBOA Concentration (mmol/L) | Germination Inhibition | α-Amylase Activity Inhibition | Reference |
| > 0.03 | Yes | Yes | nih.govresearchgate.net |
Agricultural Applications
The unique biological activities of this compound and its derivatives have prompted research into their potential applications in agriculture, particularly in the management of nitrogen in the soil.
Biological Nitrification Inhibition (BNI)
Biological nitrification inhibition is an ecological process where certain plants release compounds from their roots that suppress the activity of soil nitrifying microorganisms. nih.govfrontiersin.org This process can help to reduce the loss of nitrogen from the soil through nitrate leaching and nitrous oxide emissions, thereby improving nitrogen use efficiency in agricultural systems. cgiar.orgnih.gov
Recent research has identified 6-methoxy-2-benzoxazolinone (MBOA) as a key BNI compound released from the roots of maize. researchgate.net MBOA has been shown to inhibit the activity of ammonia-oxidizing bacteria (AOB), which are responsible for the first step of nitrification. cgiar.org By blocking both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways in nitrifying bacteria, MBOA can significantly suppress the production of nitrite and nitrate in the soil. researchgate.net The BNI trait in wheat has been shown to decrease AOB abundance by 45-60%, leading to delayed ammonium oxidation. cgiar.org This discovery opens up possibilities for developing crops with enhanced BNI capacity to create more sustainable agricultural systems.
Reduction of Nitrogen Loss in Soil
Nitrogen is a critical nutrient for crop production, but it is susceptible to significant losses from the soil through processes like leaching and denitrification. croplife.comufl.edu Leaching occurs when soluble nitrate (NO₃⁻) is washed away from the root zone by excess water, while denitrification is the microbial conversion of nitrate to gaseous forms of nitrogen, such as nitrous oxide (N₂O), under water-saturated soil conditions. croplife.comufl.edugrdc.com.au
Certain plant-derived compounds, known as biological nitrification inhibitors (BNIs), can suppress the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), thereby reducing the pool of nitrate available for loss. researchgate.net While research has identified 6-methoxy-2-benzoxazolinone (MBOA), a related compound, as a key BNI in maize that blocks nitrification pathways, the direct role of this compound in this process is an area of ongoing investigation. researchgate.net As a microbial transformation product of BOA, its presence in the soil influences nitrogen dynamics. researchgate.net By participating in the complex web of microbial interactions, it can indirectly affect the populations of nitrifying bacteria, potentially influencing the rate of nitrate formation and subsequent loss.
Table 1: Major Pathways of Nitrogen Loss from Soil
| Pathway | Description | Key Factors |
|---|---|---|
| Leaching | Loss of soluble nitrate (NO₃⁻) as it moves with excess soil water below the plant root zone. croplife.com | Soil texture, rainfall/irrigation intensity, crop uptake. croplife.com |
| Denitrification | Microbial conversion of nitrate (NO₃⁻) to nitrogen gases (N₂O, N₂) in anaerobic (low-oxygen) conditions. grdc.com.au | Soil saturation, temperature, availability of organic carbon. ufl.edu |
| Volatilization | Loss of nitrogen as ammonia (NH₃) gas from surface-applied urea-containing fertilizers or manure. croplife.com | Soil pH, temperature, moisture, wind, crop residue. croplife.comufl.edu |
This table provides a summary of the primary mechanisms through which nitrogen is lost from agricultural soils.
Enhancement of Crop Nitrogen Use Efficiency
Nitrogen Use Efficiency (NUE) is a critical measure in agriculture, representing how effectively a crop utilizes available nitrogen to produce yield. researchgate.netkochagronomicservices.com It is generally determined by two main factors: the plant's ability to take up nitrogen from the soil (uptake efficiency) and its ability to use that nitrogen to produce biomass and grain (utilization efficiency). researchgate.net Improving NUE is essential for reducing the economic and environmental costs associated with nitrogen fertilizers. mdpi.comnih.gov
Potential for Sustainable Weed Management
Benzoxazinoids, the class of compounds to which this compound belongs, are recognized for their allelopathic properties, meaning they can inhibit the growth of neighboring plants. nih.gov This characteristic has made them a subject of interest for developing sustainable weed management strategies, potentially reducing the reliance on synthetic herbicides. e3s-conferences.orgmdpi.com
Interactions within Agroecosystems
Effects on Soil Microbiota
Soil microorganisms are fundamental to soil health, driving nutrient cycling, organic matter decomposition, and disease suppression. mdpi.commdpi.com The introduction of plant secondary metabolites like benzoxazinoids into the soil can significantly shape the composition and function of these microbial communities. nih.gov
This compound is a product of microbial activity on BOA. researchgate.net Its presence and further degradation are part of a complex interaction between plants and soil microbes. Some microorganisms, such as the bacterium Pantoea ananatis, can degrade this compound. nih.gov Conversely, the antimicrobial properties of benzoxazinoids and their derivatives can influence the abundance of different microbial groups. nih.govnih.gov For instance, the degradation of BOA can lead to the formation of 2-aminophenoxazinone (APO), a compound with higher toxicity to the soil microbiota than BOA itself. nih.gov These shifts in microbial populations can have cascading effects on soil processes, including nutrient availability and the suppression of soil-borne pathogens.
Table 2: Research Findings on Benzoxazinoid-Microbe Interactions
| Compound | Interacting Organism | Observed Effect |
|---|---|---|
| This compound | Pantoea ananatis (bacterium) | Complete degradation of the compound. nih.gov |
| Benzoxazolin-2(3H)-one (BOA) | Soil Microbiota | Degraded and partially converted to the more toxic 2-aminophenoxazinone (APO). nih.gov |
| 6-Methoxy-2-benzoxazolinone (MBOA) | Cecal Microbiota (in voles) | Altered the abundance of several bacterial phyla and genera, affecting metabolism. nih.gov |
This table summarizes specific interactions between benzoxazinoid compounds and various microorganisms as documented in scientific literature.
Non-Target Organism Effects
While the targeted effects of agricultural compounds, such as weed or pest suppression, are desirable, their unintended impacts on non-target organisms are a significant concern for environmental health. flvc.orgresearchgate.net These organisms include beneficial insects, soil fauna, aquatic life, and other plants that are not the intended target. nih.govfrontiersin.org
Degradation Pathways and Environmental Fate of 6 Hydroxy 2 Benzoxazolinone
Biotransformation by Microorganisms
In soil ecosystems, the biotransformation of 6-Hydroxy-2-benzoxazolinone is primarily driven by bacteria. A key metabolic pathway is nitration, a process that appears to be a prerequisite for the subsequent degradation of the molecule. nih.gov Bacteria, such as Pantoea ananatis, which can be found on root surfaces, convert BOA-6-OH into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one. nih.gov This nitration step destabilizes the molecule, allowing for its complete degradation by the same or other microorganisms. nih.govfrontiersin.org
The formation of the nitrated derivative is facilitated by bacterial nitrate reductase, which reduces nitrate from the environment to nitrite. nih.gov The resulting nitrite is then used by a peroxidase enzyme to nitrate the BOA-6-OH molecule. nih.gov This plant-bacterium cooperation, where the plant produces BOA-6-OH and the bacterium nitrates and degrades it, represents a significant pathway for its elimination from the environment. nih.gov The resulting 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is short-lived and readily metabolized. nih.govfrontiersin.org
A variety of soil bacteria have been screened for their ability to metabolize benzoxazolinones and their derivatives, showing diverse metabolic activities. frontiersin.orguzh.ch
Table 1: Activity of Selected Soil Microorganisms on this compound (BOA-6-OH) and its Nitrated Product
| Microorganism | Formation of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one from BOA-6-OH | Degradation of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one |
|---|---|---|
| Mycobacterium fortuitum | Yes | Yes (rapid) |
| Bacillus aryabhattai | Yes | Yes (rapid) |
| Bacillus cereus | Yes | Yes |
| Bacillus megaterium | Yes | Yes (most rapid) |
| Aminobacter aminovorans | Yes | Yes |
| Paenibacillus polymyxa | Yes | Yes |
| Papulaspora sepedonioides (Fungus) | No | Yes (rapid) |
| Trichoderma viride (Fungus) | No | Yes |
Data sourced from research on cultivable microorganisms from soil systems. frontiersin.org
Fungi, particularly species from the genus Fusarium, possess effective mechanisms to detoxify benzoxazolinones. nih.govnih.gov These fungi are often plant pathogens and have evolved strategies to overcome the chemical defenses of their hosts, such as wheat, maize, and rye, which produce these compounds. nih.govnih.gov The detoxification pathway in fungi like Fusarium verticillioides and Fusarium pseudograminearum involves a series of enzymatic steps that transform the toxic parent compound into less harmful metabolites. researchgate.netnih.govuq.edu.au This process is often encoded by a cluster of genes known as the Fusarium Detoxification of Benzoxazolinone (FDB) gene cluster. researchgate.netuq.edu.au
The initial and critical step in the fungal detoxification of benzoxazolinones is the cleavage of the heterocyclic ring. researchgate.netresearchgate.net This reaction is catalyzed by a γ-lactamase enzyme. nih.govuq.edu.au In Fusarium species, this enzyme hydrolyzes the cyclic ester bond within the benzoxazolinone structure, leading to the opening of the γ-lactam ring. nih.govresearchgate.net This enzymatic action is the first step in the catabolic pathway and is crucial for initiating the detoxification process. nih.govuq.edu.au The gene encoding this lactamase, often designated as FDB1, is strongly responsive to the presence of benzoxazolinones in the environment. nih.gov The genus Fusarium possesses a notably high number of lactamase-encoding genes, which likely contributes to its success as a soil competitor and plant pathogen by enabling it to degrade xenobiotic lactam compounds. nih.gov
Following the lactamase-catalyzed ring cleavage, the unstable intermediate is converted to 2-aminophenol (B121084). researchgate.netnih.govresearchgate.net This compound serves as a key intermediate in the degradation pathway. researchgate.netnih.govnih.gov The hydrolysis of the benzoxazolinone structure by the Fdb1 enzyme directly yields 2-aminophenol. nih.govresearchgate.net While 2-aminophenol is a necessary step in the detoxification process, it is itself a toxic arylamine that requires further metabolic processing by the fungus to be fully neutralized. researchgate.net
To neutralize the toxic 2-aminophenol intermediate, Fusarium species employ a subsequent enzymatic modification. researchgate.netresearchgate.net The primary detoxification product is often N-(2-hydroxyphenyl)malonamic acid. nih.govresearchgate.netnih.gov This conversion is facilitated by the FDB2 locus, which encodes an enzyme that adds a malonyl group from malonyl-CoA to the 2-aminophenol molecule. researchgate.netresearchgate.net This N-malonylation step results in the formation of the non-toxic malonamic acid, effectively completing the detoxification. researchgate.netresearchgate.net Fusarium sambucinum has also been shown to detoxify benzoxazolinones to N-(2-hydroxyphenyl)malonamic acid. nih.gov
In addition to forming malonamic acids, a branch of the detoxification pathway can lead to the production of acetamides. nih.govresearchgate.net Specifically, 2-acetamidophenol (N-(2-hydroxyphenyl)acetamide) has been identified as a branch metabolite. nih.gov This compound can accumulate if the primary malonylation pathway is blocked, for instance, due to a mutation in the fdb2 gene. nih.gov In such cases, an acetyl group is added to the 2-aminophenol intermediate instead of a malonyl group, resulting in the formation of 2-acetamidophenol. nih.gov
Bacterial Degradation Pathways (e.g., Pigmentiphaga sp.)
Microorganisms play a crucial role in the breakdown of benzoxazolinone derivatives. The bacterium Pigmentiphaga sp. strain DL-8 has been identified as capable of degrading 6-Chloro-2-benzoxazolinone (CDHB), a structurally similar analogue of this compound. nih.govresearchgate.net This strain utilizes the compound as a carbon source for growth, indicating a complete metabolic pathway for its breakdown. nih.gov The degradation mechanism of benzoxazolinone derivatives by microorganisms is a key area of research for the bioremediation of environmental pollution caused by these compounds. nih.govresearchgate.net
A key enzymatic step in the degradation of benzoxazolinone derivatives by Pigmentiphaga sp. DL-8 is hydrolysis. The bacterium produces a specific metal-dependent hydrolase, named CDHB hydrolase (CbaA), which is responsible for the initial breakdown of the heterocyclic ring. nih.gov This enzyme catalyzes the hydrolysis of the amide bond in the oxazolinone ring. nih.gov
The CbaA enzyme has been purified and characterized, revealing high efficiency and specificity. It is a constitutive enzyme, meaning it is produced by the bacterium regardless of the presence of an inducer. nih.gov The gene responsible for encoding CbaA has been identified, cloned, and expressed in Escherichia coli, confirming its function. Mutant strains of Pigmentiphaga sp. DL-8 lacking the cbaA gene lost the ability to degrade CDHB, demonstrating that this hydrolase is the key enzyme for the initial degradation step. nih.gov
| Enzyme Property | Value | Source |
| Enzyme Name | CDHB hydrolase (CbaA) | nih.gov |
| Source Organism | Pigmentiphaga sp. strain DL-8 | nih.gov |
| Specific Activity | 5,900 U · mg protein⁻¹ (for CDHB) | nih.gov |
| Kₘ (for CDHB) | 0.29 mM | nih.gov |
| kₖₐₜ (for CDHB) | 8,500 s⁻¹ | nih.gov |
| Optimal pH | 9.0 | nih.gov |
| Optimal Temperature | 55°C | nih.gov |
| Required Cofactors | Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺ | nih.gov |
The hydrolytic action of the CbaA enzyme on 6-Chloro-2-benzoxazolinone (CDHB) results in the opening of the oxazolinone ring and the formation of 2-amino-5-chlorophenol (2A5CP). nih.gov This aminophenol derivative is the primary metabolite in this bacterial pathway and is subsequently utilized by Pigmentiphaga sp. DL-8. nih.gov The formation of 2-amino-5-chlorophenol represents the critical detoxification and initial catabolic step, converting the heterocyclic compound into an aromatic amine that can enter further metabolic pathways. nih.gov This compound is a phenol carrying amino and chloro substituents at positions 2 and 5, respectively. nih.gov
Enzymatic Modifications in Detoxification Processes
In addition to bacterial degradation, various organisms employ enzymatic modifications to detoxify benzoxazolinones. These processes often involve the conjugation of the molecule to increase its water solubility and facilitate excretion. In maize (Zea mays), for instance, detoxification of the parent compound 2-benzoxazolinone (B145934) (BOA) involves multiple enzymatic steps. nih.gov
One key pathway is N-glucosylation, which can be followed by rearrangement to form a glucoside carbamate. nih.gov This complex, multi-compartment process appears to involve peroxidases that generate BOA radicals, which are then thought to be the preferred substrate for glucosylation. nih.gov The detoxification also involves glucanases, glucosidases, and glutathione transferases (GSTs), which may function as transporters for the conjugated products. nih.gov
Fungi also possess robust detoxification pathways. Endophytic fungi and pathogens like Fusarium species can hydrolyze the benzoxazolinone ring to form 2-aminophenol. researchgate.netnih.gov This intermediate is then further modified, for example, by the addition of a malonyl group via a malonyl-CoA-dependent N-malonyltransferase, to form the non-toxic N-(2-hydroxyphenyl) malonamic acid. researchgate.net
Chemical and Photochemical Degradation
Beyond biological pathways, this compound can be degraded by abiotic chemical and photochemical processes.
Thermal Stability Considerations
Benzoxazolinone derivatives are generally considered to be compounds with significant thermal stability. nih.govrsc.org Thermochemical studies on related compounds, such as 3-methyl-2-benzoxazolinone and 6-nitro-2-benzoxazolinone, have been conducted to determine their thermodynamic properties and relative stability in the gaseous phase. mdpi.comresearchgate.net Such analyses, which include measuring enthalpies of formation and sublimation, indicate a robust core structure. mdpi.comresearchgate.net The stability is attributed to the fused aromatic and heterocyclic ring system. nih.gov However, very high temperatures, such as those used in the synthesis of thermally rearranged polybenzoxazole polymers from hydroxy-containing polyimides, can lead to structural changes and degradation. nih.gov
Photochemical Reactivity (e.g., [2+2] Cycloaddition and Dimerization)
The benzoxazolinone structure contains chromophores that can absorb light, leading to photochemical reactions. A common photochemical pathway for compounds containing double bonds is the [2+2] cycloaddition. nsf.govnih.govyoutube.com This reaction involves the direct addition of two double bonds to form a four-membered cyclobutane ring. nsf.gov Such reactions can be intermolecular, leading to dimerization, or intramolecular. nsf.govchemrxiv.org
While not specifically documented for this compound, structurally related benzoxazole (B165842) derivatives have been shown to undergo photodimerization. rsc.org For example, irradiation of 2-(4-fluorophenyl)benzoxazole leads to the formation of a head-to-tail dimer via a [2+2] photoadduct. rsc.org This suggests that the benzoxazolinone core possesses the necessary electronic configuration to undergo similar photochemical transformations, such as dimerization, upon exposure to sufficient light energy, which could represent a potential environmental degradation pathway. nih.govrsc.org
Formation of Benzofuran Derivatives via Photoreactivity
The scientific literature reviewed does not provide significant evidence for the formation of benzofuran derivatives from this compound through photoreactivity. While photochemical reactions are a known degradation pathway for some related heterocyclic compounds, this specific transformation pathway for this compound is not well-documented. Studies on similar molecules, such as benzisothiazolinone, show that photodegradation can lead to a variety of products through processes like isomerization, oxidation, and hydroxylation, but this does not confirm a direct pathway to benzofuran derivatives for this compound sci-hub.seresearchgate.net.
Influence of Degradation on Biological Activity (e.g., Nitrification Inhibition)
The degradation of this compound (BOA-6-OH) in the environment, particularly in soil, significantly influences its biological activity. The parent compound is often a detoxification product formed by plants when exposed to other allelochemicals nih.govfrontiersin.org. The subsequent breakdown of BOA-6-OH is largely mediated by soil microorganisms and can lead to the formation of intermediates with potent biological effects.
A critical step in its microbial degradation is nitration. The hydroxylation of the precursor, 2-benzoxazolinone (BOA), to BOA-6-OH by plants "activates" the molecule for bacterial nitration frontiersin.org. Soil bacteria, such as Pantoea ananatis, can convert BOA-6-OH into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one (NBOA-6-OH) when nitrite is present nih.gov. This nitration is a crucial step that appears necessary to initiate the further breakdown of the otherwise stable BOA-6-OH molecule nih.gov.
This nitrated degradation product, NBOA-6-OH, is a short-lived but biologically active compound. It functions as a temporary allelochemical, exhibiting inhibitory effects on the growth of various organisms frontiersin.org. For instance, it has been shown to inhibit photosynthesis in young seedlings frontiersin.org. Research has demonstrated that NBOA-6-OH significantly inhibits the root and shoot growth of certain plants, such as garden cress (Lepidium sativum). nih.gov. The inhibitory effect is pH-dependent, with the highest activity observed at pH 6.0 nih.gov.
The formation and subsequent degradation of NBOA-6-OH represent a key pathway influencing the compound's environmental impact. While the term "nitrification inhibition" typically refers to slowing the microbial conversion of ammonia to nitrate in the soil's nitrogen cycle, the degradation of BOA-6-OH influences biological activity through a different mechanism. Its nitrated intermediate acts as an inhibitor of plant and microbial growth, thereby altering the biological dynamics of its immediate environment nih.govfrontiersin.org. The compound NBOA-6-OH is eventually degraded completely by microorganisms like Pantoea ananatis and proteins found on root surfaces, indicating it is an intermediate in a larger catabolic sequence nih.gov.
Interactive Data Table: Inhibitory Effect of NBOA-6-OH on Lepidium sativum Growth
The table below summarizes the concentration of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one (NBOA-6-OH) required to cause 50% inhibition (I50) of root and shoot growth in Lepidium sativum seedlings at different pH levels.
| pH | Plant Part | I50 Value (µM) |
| 6.0 | Root | 20 |
| 6.0 | Shoot | 10 |
| 4.0 | Root | 300 |
| 5.0 | Root | 300 |
| 7.0 | Root | 1700 |
Analytical Methodologies for 6 Hydroxy 2 Benzoxazolinone Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the elucidation of the chemical structure of 6-hydroxy-2-benzoxazolinone, providing detailed information about its functional groups and electronic properties.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3550 cm⁻¹. The N-H bond of the cyclic amide (lactam) is expected to show a stretching vibration of medium intensity around 3200-3400 cm⁻¹. A very strong and sharp peak, characteristic of the carbonyl (C=O) group in the five-membered lactam ring, is anticipated around 1750-1780 cm⁻¹. In related 2-benzoxazolinone (B145934) derivatives, this carbonyl stretch has been observed between 1772 and 1783 cm⁻¹. mdpi.com The aromatic C=C bonds of the benzene (B151609) ring will likely produce sharp peaks in the 1550-1700 cm⁻¹ region. specac.com Furthermore, the C-O stretching vibrations from the ether linkage in the oxazole (B20620) ring and the phenolic hydroxyl group would appear in the fingerprint region, typically between 1050 and 1210 cm⁻¹. specac.com
Table 1: Expected FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3200 - 3550 | Strong, Broad |
| Amide | N-H stretch | 3200 - 3400 | Medium |
| Carbonyl (Lactam) | C=O stretch | 1750 - 1780 | Strong, Sharp |
| Aromatic | C=C stretch | 1550 - 1700 | Medium to Weak, Sharp |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed map of the carbon and hydrogen skeleton of this compound.
In the ¹H NMR spectrum, the protons on the aromatic ring would typically appear in the downfield region, between 6.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the hydroxyl and amide groups. The proton of the N-H group is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. Similarly, the phenolic -OH proton will also give rise to a signal whose position can vary. For some 2-benzoxazolinone derivatives, aromatic protons resonate in the range of 7.11 to 7.73 ppm. mdpi.com
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactam ring is the most deshielded and is expected to have a chemical shift in the range of 150-170 ppm; a value of 153.6 ppm has been reported for related structures. mdpi.com The aromatic carbons would resonate between 100 and 150 ppm. The carbon atom attached to the hydroxyl group will be shifted further downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom.
Table 2: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.0 - 8.5 |
| ¹H | Amide (N-H) | Variable (Broad) |
| ¹H | Hydroxyl (O-H) | Variable (Broad) |
| ¹³C | Carbonyl (C=O) | 150 - 170 |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The benzoxazole (B165842) ring system is a chromophore that absorbs UV radiation. The extent of conjugation and the presence of auxochromes, such as the hydroxyl group, influence the wavelength of maximum absorption (λmax). Structurally related 2-(2'-hydroxyphenyl) benzoxazole derivatives are known to absorb UV radiation in the UVA range, with reported λmax values between 336 and 374 nm when measured in ethanol. semanticscholar.orgscielo.br It is therefore anticipated that this compound will also exhibit significant absorption in the UVA region of the electromagnetic spectrum.
Fluorescence spectroscopy is a highly sensitive detection method that can be utilized for compounds that fluoresce. Many benzoxazole derivatives are known to be fluorescent. For instance, 2-(2′-hydroxyphenyl)benzoxazole-based compounds have been developed as fluorescent probes for the detection of zinc and hydroxide (B78521) ions. researchgate.net This suggests that this compound may also possess fluorescent properties, which could be exploited for developing sensitive analytical methods for its detection and quantification in various samples. The technique involves exciting the molecule at its absorption maximum and measuring the emitted light at a longer wavelength.
Chromatographic Separation and Identification
Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures or natural extracts and for the assessment of its purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for assessing the purity of a compound. ualberta.ca A pure compound should ideally yield a single spot on the TLC plate. ualberta.ca The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. khanacademy.org The Rf value is dependent on the polarity of the compound, the stationary phase (typically silica (B1680970) gel or alumina), and the mobile phase (solvent system). libretexts.org
For this compound, which is a relatively polar molecule due to the presence of the hydroxyl and N-H groups, a polar stationary phase like silica gel would be appropriate. The mobile phase would likely be a mixture of a polar and a non-polar solvent. The optimal solvent system is determined experimentally to achieve an Rf value ideally between 0.3 and 0.7 for clear separation. ualberta.ca By comparing the Rf value of a sample to that of a known standard on the same plate, a tentative identification can be made.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Benzoxazolinone |
| 2-(2'-hydroxyphenyl) benzoxazole |
| Silica |
High-Performance Liquid Chromatography (HPLC) with UV Detection for Metabolite Monitoring
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for monitoring the metabolites of this compound. This method allows for the separation, identification, and quantification of the parent compound and its metabolic products in various matrices.
In a typical HPLC-UV setup, a liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) is then pumped through the column. As the sample travels through the column, its different components interact with the stationary phase at varying degrees, leading to their separation. The separated components then pass through a UV detector, which measures their absorbance at a specific wavelength, allowing for their quantification.
For the analysis of this compound and its metabolites, a reverse-phase HPLC system is commonly employed. The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). dtu.dk UV detection is set at a wavelength where the benzoxazolinone ring system exhibits maximum absorbance, typically around 280 nm. nih.gov
The retention time (the time it takes for a compound to travel from the injector to the detector) is a key parameter for identifying known metabolites by comparing them to authentic standards. The peak area or height in the resulting chromatogram is proportional to the concentration of the compound, enabling quantitative analysis. This technique is instrumental in tracking the disappearance of the parent compound and the appearance of its metabolites over time in biotransformation studies. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | Gradient of water (with acid) and acetonitrile/methanol |
| Detection Wavelength | ~280 nm |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
HPLC-Mass Spectrometry (HPLC-MS) for Transformation Product Identification
While HPLC-UV is effective for monitoring known metabolites, the identification of novel transformation products requires a more powerful analytical tool. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice for this purpose. nih.gov This technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing structural information about the separated compounds. nih.gov
After the components of a sample are separated by the HPLC system, they are introduced into the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrometer then detects the abundance of each ion, generating a mass spectrum that provides the molecular weight of the compound.
For more detailed structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, a specific ion (the parent ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is unique to the structure of the parent ion and can be used to identify unknown compounds by piecing together their structural fragments. nih.gov
In the context of this compound research, HPLC-MS is used to identify a variety of transformation products resulting from microbial or plant metabolism. researchgate.net These can include products of acylation, oxidation, reduction, hydrolysis, and nitration. nih.gov For instance, the biotransformation of 2-benzoxazolinone (BOA) by the endophytic fungus Fusarium sambucinum was shown to yield N-(2-hydroxyphenyl)malonamic acid, a more polar compound identified through HPLC-MS and MS/MS analysis. nih.gov
| Ionization Technique | Principle | Applicability |
|---|---|---|
| Electrospray Ionization (ESI) | Soft ionization technique that produces ions from a liquid solution. | Suitable for polar and thermally labile compounds like many benzoxazolinone metabolites. |
| Atmospheric Pressure Chemical Ionization (APCI) | Uses a corona discharge to create ions from the vaporized mobile phase. | Applicable to a wide range of compounds, including those of medium polarity. |
Biological Assay Techniques for Activity Evaluation
Minimum Inhibitory Concentration (MIC) Determination in Antimicrobial Studies
The antimicrobial activity of this compound and its derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. litfl.comidstewardship.com
The broth microdilution method is a widely used technique for determining MIC values. nih.govturkjps.org In this assay, a series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. turkjps.org Each well is then inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi). The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours) to allow for microbial growth. fabad.org.tr
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. fabad.org.tr This method allows for the simultaneous testing of multiple compounds against various microorganisms in a reproducible and quantitative manner. For example, studies on 2-benzoxazolinone derivatives have determined their MIC values against bacteria such as Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. acs.org
| Well | Compound Concentration (µg/mL) | Result (Growth/No Growth) |
|---|---|---|
| 1 | 128 | No Growth |
| 2 | 64 | No Growth |
| 3 | 32 | No Growth |
| 4 | 16 | Growth |
| 5 | 8 | Growth |
| 6 (Positive Control) | 0 | Growth |
| 7 (Negative Control) | - | No Growth |
Bioassays for Allelopathic Effects (e.g., Seed Germination and Seedling Growth Assays)
To evaluate the allelopathic potential of this compound, bioassays that measure its effect on seed germination and seedling growth are commonly employed. nih.gov These assays are fundamental in allelopathy research and provide a direct measure of the phytotoxicity of a compound. nih.govresearchgate.net
In a typical seed germination assay, seeds of a target plant species are placed on a suitable substrate (e.g., filter paper in a petri dish) that has been moistened with a solution of the test compound at various concentrations. amazonaws.com The petri dishes are then incubated under controlled light and temperature conditions. The number of germinated seeds is counted at regular intervals to determine the germination percentage and germination rate. amazonaws.com
Seedling growth assays are often conducted in conjunction with germination assays. After a set period of germination, the radicle (root) and hypocotyl/coleoptile (shoot) lengths of the seedlings are measured. amazonaws.com The inhibition or stimulation of these growth parameters compared to a control (treated with a solution lacking the test compound) provides a quantitative measure of the allelopathic effect. For instance, the allelopathic effects of 6-methoxy-2-benzoxazolinone (MBOA) have been demonstrated to inhibit the germination and α-amylase activity in lettuce seeds. nih.govresearchgate.net
| Parameter | Description |
|---|---|
| Germination Percentage | The proportion of seeds that germinate in a given time. |
| Germination Rate | The speed at which seeds germinate. |
| Radicle Length | The length of the embryonic root. |
| Hypocotyl/Coleoptile Length | The length of the embryonic shoot. |
| Seedling Biomass | The fresh or dry weight of the seedlings. |
Molecular Biology Techniques
16S rRNA Sequencing for Soil Microbiota Analysis
To understand the impact of this compound on the complex microbial communities in the soil, 16S rRNA gene sequencing is a powerful molecular biology technique. mdpi.com This culture-independent method allows for the comprehensive analysis of the diversity and composition of bacterial communities in an environmental sample. mdpi.com
The 16S rRNA gene is a component of the small subunit of the prokaryotic ribosome and contains both highly conserved and hypervariable regions. The conserved regions are useful for designing universal primers to amplify the gene from a wide range of bacteria, while the hypervariable regions contain sequence variations that are specific to different bacterial taxa, allowing for their identification. lcsciences.com
The process begins with the extraction of total DNA from soil samples. The 16S rRNA genes are then amplified from the extracted DNA using polymerase chain reaction (PCR) with primers targeting specific variable regions (e.g., V3-V4). mdpi.comlcsciences.com The resulting amplicons are then sequenced using high-throughput sequencing technologies, such as Illumina MiSeq. mdpi.com
The sequencing data is processed through a bioinformatic pipeline where the sequences are clustered into Operational Taxonomic Units (OTUs) based on their similarity (typically 97% or 99%). mdpi.com These OTUs are then taxonomically classified by comparing their sequences to a reference database like SILVA or Greengenes. The final output provides information on the relative abundance of different bacterial taxa in the soil samples, enabling researchers to assess how the introduction of this compound may alter the structure and diversity of the soil microbiota. mdpi.commdpi.com
| Step | Description |
|---|---|
| Soil DNA Extraction | Isolation of total DNA from soil samples. |
| PCR Amplification | Amplification of the 16S rRNA gene using universal primers. |
| Library Preparation | Preparation of the amplified DNA for sequencing. |
| High-Throughput Sequencing | Sequencing of the amplicon library. |
| Bioinformatic Analysis | Processing of sequencing data, OTU clustering, and taxonomic classification. |
Structure Activity Relationship Sar Studies of 6 Hydroxy 2 Benzoxazolinone and Its Analogs
Impact of Substituents on Biological Efficacy
Hydroxyl Group at C-6 Position and its Importance in Biological Interactions
The hydroxyl (-OH) group at the C-6 position of the benzoxazolinone ring is a key determinant of its biological activity. This functional group is not merely a passive substituent but plays an active role in molecular interactions. Studies on related compounds have demonstrated that hydroxyl groups are frequently involved in forming hydrogen bonds with biological targets like enzymes and receptors, an interaction crucial for the molecule's inhibitory or signaling function. nih.govresearchgate.net The ability of the C-6 hydroxyl group to act as an efficient hydrogen bond donor is considered essential for the bioactivity of many compounds. nih.gov
In the context of plant biochemistry, the C-6 position is a known site for metabolic modification. For instance, the parent compound benzoxazolin-2(3H)-one (BOA) undergoes detoxification in some plant species through the introduction of a hydroxyl group at this very position, forming 6-HBOA. mdpi.com This metabolic step highlights the C-6 position as a biologically significant site for molecular interactions and subsequent processing, such as glycosylation, which further modifies the compound's properties. mdpi.com The presence of the hydroxyl group can lead to higher biological activity when compared to their nonhydroxylated parent compounds. researchgate.net
Effects of Halogenation (e.g., Bromine, Chlorine) on Antimicrobial Activity
The introduction of halogen atoms, such as chlorine (Cl) and bromine (Br), onto the benzoxazolinone ring is a common strategy to modulate antimicrobial potency. Halogenation can significantly enhance the biological activity of a compound by altering its lipophilicity, which affects its ability to cross microbial cell membranes, and by modifying its electronic properties, which can influence interactions with target sites. nih.govnih.gov
Studies on various classes of organic molecules have consistently shown that halogenated derivatives exhibit increased antimicrobial and antibiofilm efficacy. nih.govmdpi.com For benzoxazolinone-related structures, the presence of halogen substituents has been linked to improved inhibitory potential. For example, in a series of benzoxazinones, analogs bearing fluoro, chloro, and bromo groups showed increased inhibitory activity against the enzyme α-chymotrypsin, suggesting a similar enhancement could apply to antimicrobial actions. nih.govresearchgate.net Research on newly synthesized 2-benzoxazolinone (B145934) derivatives found that compounds with a 3-chloro substitution on an attached phenyl ring demonstrated broad antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com This indicates that halogenation is a viable approach to developing benzoxazolinone-based derivatives as potential antibacterial agents. researchgate.net
| Compound Class | Substituent | Observed Effect on Antimicrobial Activity | Reference |
|---|---|---|---|
| β-Nitrostyrenes | 4-bromo | Enhanced activity against S. aureus, B. subtilis, C. albicans | mdpi.com |
| Flavonoids | Chlorine, Bromine | Halogenated compounds are more active against bacteria and yeast than non-halogenated parent compounds. | mdpi.com |
| Thiazoloquinazolines | Halides | High bactericidal and fungicidal effect observed. | researchgate.net |
| Benzoxazinones | Fluoro, Chloro, Bromo | Increased inhibitory potential against α-chymotrypsin. | nih.gov |
Influence of Methoxy Group (MBOA) versus Hydroxyl Group (6-HBOA)
The replacement of the C-6 hydroxyl group (in 6-HBOA) with a methoxy group (-OCH3) yields 6-methoxy-2-benzoxazolinone (MBOA), a compound with a distinct biological profile. MBOA is a well-studied allelochemical formed in damaged plant tissues from its precursor DIMBOA. mdpi.comnih.gov The primary structural difference—a methyl group replacing the hydroxyl proton—eliminates the hydrogen-donating capability at this position and increases the molecule's lipophilicity.
This structural change has significant biological consequences. MBOA is known for its potent effects against insects, where it can inhibit digestion, growth, development, and reproduction. nih.govresearchgate.net Its antifungal activity has also been documented, with its efficacy being related to the lipophilic character of the methoxy substituent. researchgate.net In contrast, 6-HBOA is often considered a detoxification product, as seen when other organisms metabolize the parent compound BOA by hydroxylation at the C-6 position. mdpi.com While both compounds can exhibit auxin-inhibiting properties, their relative potencies can differ, underscoring the functional importance of the substituent at the C-6 position. elsevierpure.com The distinct metabolic origins and biological activities of 6-HBOA and MBOA illustrate how a subtle change from a hydroxyl to a methoxy group can fundamentally alter a molecule's role, shifting it from a metabolic product to a potent defensive agent. mdpi.comnih.gov
Correlating Structural Features with Specific Biological Activities
SAR studies aim to connect specific structural elements of a molecule to its performance in a particular biological assay. For 6-HBOA and its analogs, researchers have successfully correlated features of the benzoxazolinone scaffold with activities such as plant growth regulation and enzyme inhibition.
Relationship between Molecular Structure and Auxin-Induced Growth Inhibition
Benzoxazolinones as a class are known to interfere with the action of auxin, a critical plant hormone that regulates growth and development. researchgate.net The core benzoxazolinone structure is believed to be responsible for this activity, but substitutions on the aromatic ring can modulate the intensity of the effect. nih.gov
Studies have directly compared the auxin-inhibiting activity of various benzoxazolinone analogs. For example, the inhibitory activity of 4-chloro-6,7-dimethoxy-2-benzoxazolinone (Cl-DMBOA) on auxin-induced elongation in Avena coleoptiles was found to be higher than that of MBOA. elsevierpure.com This demonstrates a clear structure-activity relationship where the addition of a chlorine atom and another methoxy group enhances the inhibitory effect compared to MBOA. This suggests that both the electronic effects of the chloro group and the steric/lipophilic properties of the methoxy groups contribute to the interaction with the auxin signaling pathway or its receptors. elsevierpure.comresearchgate.net
| Compound | Relative Inhibitory Activity | Reference |
|---|---|---|
| Cl-DMBOA | Higher than MBOA | elsevierpure.com |
| DMBOA | Comparable to Cl-DMBOA | elsevierpure.com |
| MBOA | Lower than Cl-DMBOA and DMBOA | elsevierpure.com |
Structure-Dependent Enzyme Inhibition Profiles (e.g., α-chymotrypsin)
The benzoxazolinone scaffold has also been investigated as a template for designing enzyme inhibitors. The serine protease α-chymotrypsin is a common model for such studies. Research on the related benzoxazinone (B8607429) class of compounds has yielded precise SAR data that is likely applicable to benzoxazolinones. nih.govresearchgate.net
These studies revealed that the inhibitory potential against α-chymotrypsin is highly dependent on the substituents on the benzene (B151609) ring. Key findings include:
Effect of Substitution : The presence of substituents generally reduces the inhibitory potential compared to the unsubstituted benzoxazinone. nih.govresearchgate.net
Effect of Halogens : Halogenation at the phenyl substituent increased the inhibitory potential, with the effect following the order: fluoro > chloro > bromo. nih.govresearchgate.net
Positional Isomerism : For compounds with strong electron-donating or withdrawing groups, the position of the substituent was critical, with the inhibitory potential following the order: ortho > meta > para. nih.gov
These findings indicate that the size, electronics, and position of substituents on the aromatic ring are crucial for the molecule's ability to fit into and interact with the enzyme's active site. scbt.com The competitive inhibition observed suggests that these compounds interact with the active site, and their structural features directly influence the strength of this binding. nih.govnih.gov
| Compound Substituent | Position | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Fluoro | ortho | 6.5 | nih.gov |
| 3-Fluoro | meta | 21.6 | nih.gov |
| 4-Fluoro | para | 35.4 | nih.gov |
| 2-Chloro | ortho | 15.7 | nih.gov |
| 2-Bromo | ortho | 25.3 | nih.gov |
Structural Determinants for Allelopathic Potency
The allelopathic and herbicidal potency of 2-benzoxazolinone derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have elucidated key structural features that modulate the biological activity of these compounds. The parent compound, 2-benzoxazolinone (BOA), serves as a fundamental template, but its activity can be substantially enhanced or modified through chemical alterations, particularly at the N-3 and C-6 positions of the benzoxazole (B165842) ring.
Research into the herbicidal properties of benzoxazolinone analogs has shown that substitutions on the benzene ring are critical. For instance, the introduction of a halogen atom at the 6-position has been demonstrated to enhance herbicidal activity. e3s-conferences.orgresearchgate.net Studies comparing various derivatives indicate that 3-alkyl-6-halobenzoxazolinones exhibit notable herbicidal action against a range of plant species. e3s-conferences.org This suggests that electronegative and lipophilic substituents at this position can positively influence the compound's ability to interact with its biological target or affect its uptake and transport within the plant.
In the context of 6-Hydroxy-2-benzoxazolinone (BOA-6-OH), the hydroxyl group at the C-6 position is of particular interest. This compound is a known detoxification product of BOA in many plant species. researchgate.netmdpi.com Plants often metabolize BOA by hydroxylation at the C-6 position, which is then typically followed by glycosylation to form BOA-6-O-glucoside. mdpi.com This metabolic conversion generally leads to a less toxic compound, suggesting that the free hydroxyl group at the 6-position may not be optimal for high allelopathic potency compared to other functionalities like halogens. However, its role is complex, as the formation of BOA-6-OH is a critical step in the plant's defense and detoxification pathway. mdpi.com
The following table summarizes the influence of various substituents on the allelopathic/herbicidal activity of the 2-benzoxazolinone scaffold based on available research findings.
| Compound/Analog Class | Substituent Position | Substituent Type | Effect on Allelopathic/Herbicidal Potency |
|---|---|---|---|
| 2-Benzoxazolinone (BOA) | - | Unsubstituted | Baseline/Reference Activity |
| 3-Alkylbenzoxazolinones | N-3 | Alkyl Group | Confers and modulates herbicidal activity e3s-conferences.orgresearchgate.net |
| 6-Halobenzoxazolinones | C-6 | Halogen (e.g., Cl, Br) | Enhances herbicidal activity e3s-conferences.orgresearchgate.net |
| This compound (BOA-6-OH) | C-6 | Hydroxyl Group | Generally considered a detoxification product, potentially leading to reduced potency compared to halogenated analogs researchgate.netmdpi.com |
| 6-Methoxy-2-benzoxazolinone (MBOA) | C-6 | Methoxy Group | Well-established allelochemical with significant phytotoxic effects mdpi.comnih.govapsnet.org |
Computational Approaches to SAR (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools for investigating the structure-activity relationships of allelochemicals like this compound at the molecular level. These in silico techniques allow researchers to predict the binding affinity and orientation of a ligand (the allelochemical) within the active site of a target protein, providing insights into its potential mechanism of action. While specific molecular docking studies focusing exclusively on the allelopathic action of this compound are not extensively documented, the methodology is widely applied in herbicide research and can be readily adapted for this purpose.
The process involves using the three-dimensional structure of a potential target enzyme, which for herbicides and allelochemicals often includes proteins essential for plant survival. Key herbicidal targets that could be investigated for interactions with benzoxazolinone derivatives include enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), glutamine synthetase (GS), and acetohydroxyacid synthetase (AHAS). tbzmed.ac.ir The 3D structure of the target protein is typically obtained from crystallographic data in a repository like the Protein Data Bank (PDB). nih.gov
In a typical molecular docking workflow, the 3D structure of this compound or its analogs would be generated and optimized for energy. The target protein structure is prepared by removing water molecules and adding hydrogen atoms. nih.gov A specific binding pocket or active site on the protein is then defined. Docking software then systematically places the ligand into this site in various conformations and orientations, calculating a "docking score" for each pose. researchgate.net This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction.
By analyzing the docking results, researchers can identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. researchgate.net For this compound, the hydroxyl group at the 6-position and the carbonyl and N-H groups of the oxazolone (B7731731) ring would be of particular interest for their potential to form hydrogen bonds.
Molecular docking can be used to build a comparative SAR model. By docking a series of 6-substituted-2-benzoxazolinone analogs with varying allelopathic potencies, a correlation can be established between their docking scores and their observed biological activities. This can help explain why, for example, a halogen at the 6-position might result in higher activity than a hydroxyl group. The model might reveal that the halogen forms a more favorable hydrophobic or halogen-bond interaction with a key residue that the hydroxyl group cannot. These computational insights can then guide the synthesis and testing of new, potentially more potent, herbicidal compounds. mdpi.com
Future Research Directions and Potential Applications
Advanced Drug Discovery and Development
The benzoxazolinone moiety is recognized as a "privileged scaffold" in drug development due to its ability to interact with multiple biological targets. Future research is poised to build upon existing findings to design novel therapeutics for a range of conditions.
Novel Antimicrobial Agent Design
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. Benzoxazolinone-based derivatives have shown considerable promise in this area. mdpi.com A recent study focused on synthesizing a new series of benzoxazolin-2-one compounds linked to various hydrazones and azoles to evaluate their antibacterial potential. mdpi.com
The synthesized compounds were tested against several pathogenic bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella Enteritidis. mdpi.com The results indicated that these derivatives are suitable for developing a library of compounds for future antibacterial drugs effective against both Gram-positive and Gram-negative pathogens. mdpi.com Gram-negative E. coli and Gram-positive B. subtilis were identified as the most sensitive strains to these new derivatives. mdpi.com This line of research suggests that the 6-Hydroxy-2-benzoxazolinone scaffold could be a foundational structure for creating next-generation antimicrobial drugs to combat resistant infections. researchgate.net
| Bacterial Strain | Gram Staining | Observed Sensitivity |
|---|---|---|
| Escherichia coli | Gram-negative | Most Sensitive |
| Bacillus subtilis | Gram-positive | Most Sensitive |
| Staphylococcus aureus | Gram-positive | Some Resistance |
| Salmonella Enteritidis | Gram-negative | Most Resistant |
Development of Anti-inflammatory and Analgesic Therapeutics
Chronic inflammation and pain are debilitating conditions, and current nonsteroidal anti-inflammatory drugs (NSAIDs) can have significant side effects. The benzoxazinone (B8607429) structure has been explored for the development of new anti-inflammatory and analgesic agents with potentially improved safety profiles.
In one study, novel benzoxazinone derivatives were synthesized by combining the core structure with existing NSAIDs like diclofenac. researchgate.netmongoliajol.info These hybrid molecules were then evaluated for their biological activity. One such derivative, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] mongoliajol.infonih.govoxazin-4-one (a benzoxazinone-diclofenac hybrid), demonstrated significant anti-inflammatory and analgesic properties in animal models. researchgate.netmongoliajol.info Specifically, it achieved a 62.61% inhibition of rat paw edema and a 62.36% protection in acetic acid-induced writhing tests, with acceptable gastrointestinal safety. researchgate.netmongoliajol.info These findings highlight the potential of using the benzoxazinone scaffold to create new, potent therapeutics for managing pain and inflammation. researchgate.net
Exploration of Selective COX-2 Inhibitors
The therapeutic action of many NSAIDs comes from the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for inflammation and pain. nih.govwikipedia.org Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.govnih.gov
The benzoxazole (B165842) and related scaffolds are considered promising for designing new selective COX-2 inhibitors. researchgate.net Research on structurally similar compounds, such as 1,4-benzoxazine and benzo[d]thiazole derivatives, has shown that these molecules can exhibit potent and selective COX-2 inhibition. rsc.orgnih.gov For instance, certain 1,4-benzoxazine derivatives displayed optimal COX-2 inhibition with IC50 values ranging from 0.57–0.72 μM. rsc.org Given that the benzoxazolinone core is a key feature in compounds with anti-inflammatory properties, future research is warranted to systematically explore how modifications to the this compound structure could lead to the development of novel and highly selective COX-2 inhibitors for safer anti-inflammatory therapy. nih.gov
Therapeutic Lead Compound Development for Neurological Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and present a significant therapeutic challenge. Research into compounds with a benzoxazole-related core has revealed promising neuroprotective activities, suggesting their potential as lead structures for new treatments.
Studies have shown that compounds with a 2H-1,4-benzoxazin-3(4H)-one scaffold, structurally related to this compound, have potential applications in treating Alzheimer's disease and depression by inhibiting enzymes like human acetylcholinesterase (hAChE) or acting as dopamine (B1211576) D2 receptor antagonists. nih.gov Furthermore, hybrid molecules combining benzoxazole and oxadiazole moieties have demonstrated effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key targets in Alzheimer's therapy. nih.gov In another study, 6-hydroxybenzothiazol-2-carboxamides, which are structurally very similar to the target compound, were identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B) and also showed the ability to inhibit the aggregation of α-synuclein and tau proteins, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively. nih.gov These findings collectively suggest that this compound is a strong candidate for development as a multi-target lead compound for neurodegenerative disorders. nih.gov
Agricultural Innovation and Sustainable Practices
Beyond medicine, the chemical properties of benzoxazolinones have applications in creating more sustainable and efficient agricultural systems.
Enhanced Nitrogen Management Strategies
Nitrogen is a crucial nutrient for crop growth, but its inefficient use in agriculture leads to economic losses and environmental pollution through processes like ammonia volatilization and nitrous oxide emissions. climatexchange.org.ukmdpi.com Nitrification and urease inhibitors are chemical compounds applied with fertilizers to slow down nitrogen conversion processes in the soil, thereby reducing nitrogen loss and improving nutrient availability for plants. nih.govnih.govchsagronomy.com
Benzoxazinoids, a class of natural compounds that includes benzoxazolinones, are known to be produced by plants such as maize and rye and are released into the soil. mdpi.comnih.gov For example, 6-methoxy-2-benzoxazolinone (MBOA), a close derivative of this compound, is a well-studied benzoxazolinone that functions as an allelochemical, influencing the surrounding soil environment and microbial communities. mdpi.comnih.gov While not currently used as commercial nitrogen stabilizers, the known biological activity of these compounds in the soil ecosystem presents a compelling direction for future research. Investigating the potential of this compound and related natural compounds to inhibit soil urease or nitrification could lead to the development of new, potentially bio-based tools for enhanced nitrogen management, contributing to more sustainable agricultural practices. nih.gov
Bioherbicide Development for Targeted Weed Control
The exploration of naturally occurring plant compounds, or allelochemicals, for weed management offers a promising alternative to synthetic herbicides. Benzoxazolinones, including 2-benzoxazolinone (B145934) (BOA), are known for their phytotoxic properties and are being investigated for their herbicidal potential. jeb.co.innih.gov The transformation of BOA into this compound is a critical step in a cascade that can lead to compounds with potent biological activity.
Research has shown that while BOA itself can inhibit the germination and growth of various plants, its derivatives can have more specific effects. jeb.co.in For instance, the microbial nitration of BOA-6-OH produces 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one (NBOA-6-OH), a short-lived but effective allelochemical that inhibits photosynthesis in the seedlings of competing plants. frontiersin.org This opens a promising avenue for the development of bioherbicides. Future research could focus on:
Optimizing Delivery: Developing formulations that release BOA or BOA-6-OH in a controlled manner, allowing soil microbes to generate the active herbicidal agent NBOA-6-OH in situ for targeted weed control.
Structure-Activity Relationship Studies: Synthesizing and testing various derivatives of BOA-6-OH to identify molecules with enhanced herbicidal potency and selectivity against specific weed species, while minimizing impact on crops.
Enhancing Crop Allelopathy: Breeding or genetically engineering crops to produce and exude higher concentrations of precursor compounds like BOA, which can then be converted in the rhizosphere to active bioherbicides.
The table below summarizes the phytotoxic effects observed for BOA, the precursor to BOA-6-OH, on various vegetable crops, indicating the compound family's herbicidal potential.
| Crop Species | Concentration of BOA (µM) | Effect on Germination | Effect on Root Length | Effect on Shoot Length |
| Pisum sativum (Pea) | 1000 | >50% reduction | Significant reduction | Significant reduction |
| Raphanus sativus (Radish) | 1000 | >50% reduction | Significant reduction | Significant reduction |
| Brassica oleracea var. botrytis (Cauliflower) | 1000 | >50% reduction | ~82% reduction | ~73% reduction |
| Brassica oleracea var. capitata (Cabbage) | 1000 | Complete suppression | Significant reduction | Significant reduction |
Data sourced from studies on the phytotoxicity of 2-benzoxazolinone (BOA). jeb.co.innih.gov
Engineering Crop Resistance to Pests
Benzoxazinoids are a cornerstone of the chemical defense system in many staple crops like maize, wheat, and rye, protecting them against a wide array of pests, including insects and pathogens. mdpi.comwur.nlresearchgate.net These compounds can act as toxins, antifeedants, or antimicrobial agents. nih.gov When herbivorous insects ingest benzoxazinoids, they often employ detoxification mechanisms to survive.
The conversion of BOA to BOA-6-OH by the plant is a detoxification step that can be a precursor to further modifications by either the plant or the insect. researchgate.net Understanding these metabolic pathways is crucial for engineering enhanced pest resistance in crops. Future research directions include:
Identifying Detoxification Pathways: Characterizing the specific enzymes and metabolic steps that pests use to detoxify BOA-6-OH and other benzoxazinoids. This knowledge can be used to develop crops that produce modified benzoxazinoids that are more difficult for pests to metabolize.
Breeding for Enhanced Defense: Selecting and breeding crop varieties that produce an optimal blend of benzoxazinoids, including precursors to BOA-6-OH, to create a more robust and durable resistance against a broader spectrum of pests.
Multi-Trophic Interactions: Investigating how the accumulation of BOA-6-OH and its derivatives in herbivores affects their susceptibility to natural enemies like parasitoids or entomopathogenic nematodes, potentially enhancing integrated pest management strategies. pnas.org
Environmental Bioremediation and Biotransformation
The fate of agricultural chemicals in the environment is a critical area of study. Benzoxazinoids released from crops into the soil undergo a series of transformations mediated by soil microorganisms. frontiersin.orgresearchgate.net The conversion of BOA to this compound represents a key step in the environmental degradation pathway of this class of allelochemicals.
Studies have demonstrated that the hydroxylation of BOA to BOA-6-OH is a plant-mediated detoxification process. frontiersin.orgresearchgate.net This transformation is significant because it "activates" the otherwise stable BOA molecule for further degradation by soil bacteria. frontiersin.org Specifically, BOA-6-OH can be nitrated by certain bacteria, initiating a pathway that can lead to the complete breakdown of the compound. frontiersin.org This natural biotransformation process is essential for preventing the long-term accumulation of potentially phytotoxic compounds in the soil.
Future research in this area could focus on:
Identifying Key Microbes: Isolating and characterizing the specific soil bacteria and fungi responsible for the degradation of BOA-6-OH and its derivatives.
Enhancing Degradation Rates: Using microbial consortia or genetically engineered microorganisms to accelerate the bioremediation of soils where benzoxazinoid-releasing cover crops have been used.
Modeling Environmental Fate: Developing predictive models for the persistence and transformation of benzoxazinoids in different soil types and environmental conditions to better manage their use in allelopathic weed control strategies.
Elucidation of Complex Biological Mechanisms
This compound serves as an excellent model for studying intricate biological and ecological processes at the molecular and ecosystem levels.
Detailed Investigations into Cellular and Molecular Targets
While the broader biological effects of benzoxazinoids are known, the specific molecular targets of many of their metabolites, including BOA-6-OH, remain to be fully elucidated. Research has shown that NBOA-6-OH, a direct microbial metabolite of BOA-6-OH, inhibits photosynthesis in seedlings and the growth of several microorganisms, including Mycobacterium fortuitum and Bacillus megaterium. frontiersin.org
This points to specific, yet unidentified, cellular targets. Future investigations should aim to:
Identify Target Enzymes: Use proteomics and metabolomics approaches to pinpoint the specific enzymes in the photosynthetic pathway or essential microbial metabolic pathways that are inhibited by NBOA-6-OH.
Characterize Receptor Binding: Investigate whether BOA-6-OH or its derivatives bind to specific cellular receptors that trigger downstream signaling cascades related to growth inhibition or stress responses.
Explore Antimicrobial Mechanisms: Delve into the precise mechanisms by which these compounds inhibit microbial growth, which could involve disrupting cell membrane integrity, interfering with DNA replication, or inhibiting essential enzymes. frontiersin.org
Understanding Cross-Kingdom Chemical Ecology
The lifecycle of this compound is a clear example of cross-kingdom chemical ecology, where a compound is passed between and modified by different organisms, influencing community interactions. nih.govchimia.chchimia.chresearchgate.netunibe.ch The process begins with the plant, which produces BOA and converts it to BOA-6-OH for detoxification. frontiersin.orgresearchgate.net This plant-modified compound is then released into the soil, where it is acted upon by bacteria, which nitrate it to form NBOA-6-OH. frontiersin.org This new, microbially-synthesized compound then exerts its effects on other plants (allelopathy) and other microorganisms (antimicrobial activity). frontiersin.org
This intricate interplay highlights the complex chemical communication network within an ecosystem. Future research should focus on:
Mapping the Metabolic Network: Tracing the full metabolic fate of BOA-6-OH in a complex soil environment to identify all the organisms and transformations involved.
Signaling Roles: Investigating whether BOA-6-OH acts as a signaling molecule, attracting beneficial microbes or deterring pathogens in the rhizosphere.
Methodological Advancements in Analytical and Synthetic Chemistry
Progress in understanding the roles of this compound is intrinsically linked to advancements in chemical analysis and synthesis. The identification of BOA-6-OH and its metabolites in complex biological and environmental samples relies on sophisticated analytical techniques.
High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), has been instrumental in separating, identifying, and quantifying these compounds in fungal and bacterial cultures. frontiersin.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for elucidating the precise chemical structures of novel metabolites. nih.gov
Future methodological advancements could include:
Developing Sensitive Biosensors: Creating biosensors for the rapid, in-field detection of BOA-6-OH and other benzoxazinoids to monitor their release from crops and their fate in the soil.
Improving Isotope Labeling: Utilizing stable isotope labeling techniques to more accurately trace the metabolic pathways of BOA-6-OH through plants, microbes, and insects. nih.gov
Efficient Synthesis Protocols: Designing more efficient and scalable synthetic routes for this compound and its derivatives. mdpi.commdpi.com This would provide researchers with the necessary standards for analytical studies and sufficient quantities for bioactivity screening and field trials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Hydroxy-2-benzoxazolinone (BOA-6-OH), and what critical reaction conditions influence yield and purity?
- Methodological Answer : BOA-6-OH is synthesized via demethylation of its methoxy derivative (MBOA) using acidic or enzymatic conditions. Oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones with agents like m-chloroperbenzoic acid (mCPBA) is another route . Key factors include temperature control (60–80°C for optimal reaction kinetics) and solvent selection (e.g., dichloromethane for stability). Post-synthesis, purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity. Impurities often arise from incomplete demethylation or side reactions; monitoring via thin-layer chromatography (TLC) is critical .
Q. How can researchers validate the presence of BOA-6-OH in plant extracts using mass spectrometry (MS), and what are common fragmentation patterns to identify its glycosylated derivatives?
- Methodological Answer : Liquid chromatography-tandem MS (LC-MS/MS) is preferred for detecting BOA-6-OH. The deprotonated molecular ion [M-H]⁻ at m/z 150 is characteristic. Glycosylated derivatives (e.g., BOA-6-O-hex) show neutral losses of 162 Da (hexose cleavage) to yield the aglycone fragment (m/z 150) . MS³ analysis further reveals losses of CO (28 Da) and CO₂ (44 Da), aligning with benzoxazolinone fragmentation . Calibration with authentic standards and spike-recovery experiments (80–120% recovery rates) are essential for validation.
Advanced Research Questions
Q. What metabolic pathways involve BOA-6-OH in plants, and how does glycosylation affect its biological activity and detoxification mechanisms?
- Methodological Answer : BOA-6-OH is a detoxification intermediate of MBOA, produced via cytochrome P450-mediated demethylation. Glycosylation by UDP-glucosyltransferases converts BOA-6-OH to BOA-6-O-hex, reducing phytotoxicity and enhancing solubility for vacuolar storage . To study this, radiolabeled MBOA tracking in Zea mays tissues combined with enzyme inhibition assays (e.g., using piperonylic acid for P450 blockade) can elucidate pathway dynamics. Comparative metabolomics of wild-type vs. glycosyltransferase knockout mutants further clarifies detoxification efficiency .
Q. How can researchers resolve contradictions in reported bioactivity data of BOA-6-OH across different experimental models (e.g., antimicrobial vs. allelopathic effects)?
- Methodological Answer : Discrepancies often arise from context-dependent bioactivity. For example, BOA-6-OH’s antimicrobial effects in in vitro assays (MIC ~50 µM against Fusarium spp.) may conflict with its allelopathic inhibition of plant growth at lower concentrations (10 µM) due to differential receptor binding . To address this:
- Conduct dose-response curves across models.
- Use isotopic tracing to map compound localization (e.g., root vs. microbial cells).
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Triangulating data from transcriptomics (e.g., stress-response genes) and phenotyping ensures robust conclusions .
Q. What experimental strategies mitigate heterocyclic ring cleavage during BOA-6-OH synthesis or storage, and how does this degradation impact bioactivity studies?
- Methodological Answer : Ring cleavage occurs under basic conditions (e.g., piperidine exposure) or prolonged storage in polar solvents. Stabilization strategies include:
- Storing BOA-6-OH in anhydrous DMSO at -20°C.
- Avoiding nucleophilic reagents during synthesis .
- Degradation products (e.g., 2-aminophenol derivatives) can confound bioactivity assays; thus, HPLC-UV monitoring (λ = 260 nm) is recommended pre-experiment . Accelerated stability studies (40°C/75% RH for 4 weeks) help predict shelf-life.
Q. How can researchers design studies to evaluate the ecological impact of BOA-6-OH accumulation in agricultural soils, considering its allelopathic and non-target organism effects?
- Methodological Answer :
- Field Trials : Apply BOA-6-OH at agronomically relevant concentrations (1–10 mg/kg soil) and monitor soil microbiota via 16S rRNA sequencing.
- Microcosm Experiments : Assess non-target effects on earthworms (Eisenia fetida) using OECD guidelines for acute toxicity (mortality) and chronic endpoints (reproduction).
- Leaching Studies : Use soil columns to simulate rainfall and quantify BOA-6-OH mobility via LC-MS.
- Data analysis should employ mixed-effects models to account for spatial heterogeneity and seasonal variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
